Advanced Chemical Profiling and Synthesis of Oxacycloheptadec-14-en-2-one: A Technical Guide for Macrocyclic Lactones
Executive Summary As the fragrance and advanced materials industries pivot away from bioaccumulative polycyclic and nitro musks, macrocyclic lactones have emerged as the gold standard for substantive, biodegradable fixat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the fragrance and advanced materials industries pivot away from bioaccumulative polycyclic and nitro musks, macrocyclic lactones have emerged as the gold standard for substantive, biodegradable fixatives. Oxacycloheptadec-14-en-2-one (CAS: 94022-33-0), a 17-membered unsaturated macrolactone, represents a critical structural target. While structurally analogous to the naturally occurring isomer Ambrettolide (oxacycloheptadec-10-en-2-one), the 14-ene isomer presents unique synthetic challenges and olfactory nuances.
This whitepaper, designed for synthetic chemists and materials scientists, deconstructs the physicochemical properties, thermodynamic synthesis barriers, and downstream polymerization potential of Oxacycloheptadec-14-en-2-one.
Physicochemical & Olfactory Profile
The efficacy of a macrocyclic musk is dictated by its molecular geometry and volatility. The 17-membered ring provides the exact spatial volume required to dock into mammalian olfactory receptors (e.g., OR5AN1), while the ester moiety acts as a hydrogen-bond acceptor.
Table 1: Quantitative Chemical and Physical Properties
Property
Value
Causality / Significance
Chemical Name
(14Z)-1-oxacycloheptadec-14-en-2-one
The Z-configuration is thermodynamically favored in specific metathesis pathways and influences receptor binding affinity.
CAS Registry Number
94022-33-0
Unique identifier for regulatory compliance ()[1].
Molecular Formula
C₁₆H₂₈O₂
Provides the optimal carbon-to-oxygen ratio for musk-like odor profiles.
Molecular Weight
252.39 g/mol
Falls within the strict 200–300 g/mol window required for volatility and olfactory detection.
Log Pow (Estimated)
~5.0 - 5.5
High lipophilicity ensures excellent substantivity (fixative properties) on skin and fabrics.
Vapor Pressure
< 0.01 mmHg at 25 °C
Low volatility acts to depress the evaporation rate of lighter top-notes in a fragrance matrix.
Biodegradability
>60% in 28 days
The ester bond is highly susceptible to environmental enzymatic hydrolysis, preventing bioaccumulation ()[2].
Thermodynamic Challenges in Synthesis
Synthesizing medium-to-large macrocycles (13–19 atoms) is notoriously difficult due to the "macrocyclization penalty." Enthalpic strain (transannular interactions) and entropic costs heavily favor intermolecular oligomerization over intramolecular cyclization.
Historically, macrolactonization of ω-hydroxy acids required extreme dilution (e.g., < 5 mM) to prevent the formation of linear polyesters. Today, Ring-Closing Metathesis (RCM) of diene precursors using Ruthenium-based alkylidene catalysts (e.g., Grubbs II) is the preferred route. To overcome the dilution requirement, modern industrial protocols utilize High-Concentration RCM (HC-RCM) , which applies vacuum to continuously distill the macrocycle as it forms, thereby shifting the ring-chain equilibrium via Le Chatelier's principle ()[3].
Figure 1: Synthetic workflow and downstream applications of Oxacycloheptadec-14-en-2-one.
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of Oxacycloheptadec-14-en-2-one incorporates built-in validation checkpoints.
Objective: Convert a linear acyclic diene ester into the 17-membered macrolactone via HC-RCM at 0.2 M concentration.
Step 1: Substrate Preparation & Dehydration
Action: Dissolve the diene precursor in a high-boiling, non-volatile diluent (e.g., paraffin oil) to achieve a concentration of 0.2 M. Sparge the solution with dry Argon for 30 minutes.
Causality: Traditional RCM requires 5 mM to prevent Acyclic Diene Metathesis (ADMET) polymerization. Using a non-volatile diluent allows for the application of high vacuum later. Argon sparging removes dissolved oxygen, which can prematurely decompose the Ru-catalyst.
Validation Checkpoint: Perform Karl Fischer titration on an aliquot. Proceed only if moisture content is < 50 ppm. Water coordinates with the Ru-center, drastically reducing turnover frequency (TOF).
Step 2: Catalyst Activation
Action: Introduce 1 mol% of a Ruthenium-based metathesis catalyst (e.g., Stewart-Grubbs catalyst) into the reaction vessel at 45 °C.
Causality: Ru-catalysts exhibit exceptional functional group tolerance, specifically avoiding unwanted coordination with the ester carbonyl, directing activity solely to the terminal olefins.
Validation Checkpoint: Observe the reaction matrix. A distinct color shift (typically from purple/green to a deep brown) confirms the initiation of the catalytic cycle and the formation of the active propagating carbene species.
Step 3: Vacuum-Driven Macrocyclization
Action: Gradually reduce the system pressure to 0.01 mbar while maintaining the temperature at 55 °C. Route the vapor through a short-path distillation head into a cold trap (-78 °C).
Causality: At 0.2 M, ADMET oligomers will form. However, under high vacuum, the 17-membered macrolactone (which is relatively volatile compared to the oligomers) distills out of the mixture immediately upon formation. This continuous removal shifts the thermodynamic equilibrium toward the cyclic monomer.
Validation Checkpoint: Monitor the cold trap. The continuous accumulation of a colorless liquid confirms the successful equilibrium shift. GC-MS analysis of the distillate should reveal the target mass (
m/z
252.39).
Step 4: Quenching and Purification
Action: Break the vacuum with Argon and add an excess of ethyl vinyl ether to the collected distillate. Stir for 30 minutes. Purify via silica gel chromatography (95:5 Hexane:Ethyl Acetate).
Causality: Ethyl vinyl ether reacts with any volatile Ru-alkylidene carryover to form a thermodynamically dead Fischer carbene. If not quenched, the active catalyst will cause double-bond migration or ring-opening polymerization during storage.
Validation Checkpoint: ¹H-NMR analysis of the final product. The complete disappearance of the characteristic Ru-alkylidene proton signal (~19.0 ppm) confirms successful quenching, ensuring long-term product stability.
Advanced Applications: Biomaterials via eROP
Beyond perfumery, unsaturated macrolactones like Oxacycloheptadec-14-en-2-one are gaining traction as monomers for advanced biomaterials. Through Enzymatic Ring-Opening Polymerization (eROP) , these macrocycles can be converted into biodegradable aliphatic polyesters ()[4].
Mechanistic Advantage: Utilizing lipases (e.g., Candida antarctica Lipase B, CALB) instead of toxic metal catalysts (like Tin(II) octoate) yields medical-grade polymers free of heavy-metal residues.
Post-Polymerization Modification: The retained internal double bond (at the 14-position) serves as a reactive handle. It can be functionalized via thiol-ene "click" chemistry to attach targeting peptides, hydrophilic PEG chains, or crosslinkers, creating highly tunable hydrogels for targeted drug delivery systems.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44147084, Oxacycloheptadec-14-en-2-one". PubChem, [Link]
OSPAR Commission. "OSPAR Background Document on Musk Xylene and Other Musks". OSPAR, [Link]
ACS Publications. "At Long Last: Olefin Metathesis Macrocyclization at High Concentration". Journal of Organic Chemistry, [Link]
ACS Publications. "Polymers from Functional Macrolactones as Potential Biomaterials: Enzymatic Ring Opening Polymerization, Biodegradation, and Biocompatibility". Biomacromolecules, [Link]
An In-depth Technical Guide to the Synthesis of Oxacycloheptadec-14-en-2-one Introduction Oxacycloheptadec-14-en-2-one, a 17-membered unsaturated macrocyclic lactone, belongs to a class of compounds highly valued in the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of Oxacycloheptadec-14-en-2-one
Introduction
Oxacycloheptadec-14-en-2-one, a 17-membered unsaturated macrocyclic lactone, belongs to a class of compounds highly valued in the fragrance and flavor industry for their characteristic musk-like scents.[1][] These macrocycles, often challenging to synthesize due to unfavorable entropic and enthalpic factors associated with large ring formation, are crucial components in perfumery, serving as long-lasting fixatives and base notes.[3][4] The specific placement of the double bond and the large ring size present unique synthetic hurdles that necessitate sophisticated chemical strategies.
This technical guide provides a comprehensive overview of the primary synthetic pathways for constructing Oxacycloheptadec-14-en-2-one and related macrocyclic lactones. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of core synthetic strategies, causality behind experimental choices, and detailed, validated protocols. We will explore two principal retrosynthetic approaches: macrolactonization via C-O bond formation and Ring-Closing Metathesis (RCM) via C=C bond formation.
Chapter 1: Retrosynthetic Analysis
The construction of a large, unsaturated macrocycle like Oxacycloheptadec-14-en-2-one can be approached from two primary disconnection points, defining the major families of synthetic strategies.
C-O Bond Disconnection (Macrolactonization): This classical approach involves the intramolecular esterification of a linear ω-hydroxycarboxylic acid precursor (a seco-acid). The challenge lies in favoring the intramolecular cyclization over intermolecular polymerization. This is typically achieved through high-dilution conditions or by using activating agents that facilitate the ring-closing step.[4][5]
C=C Bond Disconnection (Ring-Closing Metathesis): A more modern and powerful strategy, RCM utilizes an acyclic diene precursor. A metal carbene catalyst, typically ruthenium-based, mediates the formation of the cycloalkene by stitching the two terminal alkene groups together, releasing ethylene as the only byproduct.[6][7]
Figure 1: Core retrosynthetic strategies for Oxacycloheptadec-14-en-2-one.
Chapter 2: Macrolactonization Strategies
Macrolactonization is the cornerstone of macrocycle synthesis. The primary challenge is overcoming the high activation energy and unfavorable entropy associated with bringing the two ends of a long, flexible chain together for cyclization.[4] Several named reactions have been developed to activate the carboxylic acid, making the intramolecular reaction kinetically favorable even at moderate concentrations.
Yamaguchi Macrolactonization
Developed by Masaru Yamaguchi, this method involves the conversion of the hydroxycarboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[8][9] The subsequent intramolecular acyl transfer is promoted by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), under high dilution in an aprotic solvent like toluene.[9][10]
Mechanism:
The reaction proceeds in two main stages. First, the carboxylic acid reacts with TCBC in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed 2,4,6-trichlorobenzoic anhydride.[9] This mixed anhydride is highly activated. In the second step, the nucleophilic catalyst DMAP attacks the activated carbonyl center, forming a reactive N-acylpyridinium intermediate. This intermediate is then susceptible to intramolecular attack by the terminal hydroxyl group, yielding the desired macrolactone.[9] The use of refluxing temperatures is common to overcome the conformational barriers to cyclization.[8]
Figure 2: Simplified mechanism of Yamaguchi Macrolactonization.
Shiina Macrolactonization
The Shiina macrolactonization is another powerful method that utilizes aromatic carboxylic acid anhydrides as dehydrating and condensing agents.[11] This reaction can be performed under either acidic or basic conditions.
Acidic Conditions: Typically employ 4-trifluoromethylbenzoic anhydride (TFBA) with a Lewis acid catalyst. The Lewis acid activates the TFBA, which then forms a mixed anhydride with the seco-acid. The intramolecular cyclization is then promoted by the activation of the seco-acid's carbonyl group.[11]
Basic Conditions: Commonly use 2-methyl-6-nitrobenzoic anhydride (MNBA) with a nucleophilic catalyst like DMAP or 4-(dimethylamino)pyridine N-oxide (DMAPO).[10][12] The mechanism is similar to the Yamaguchi reaction, where the nucleophilic catalyst activates the MNBA, leading to mixed anhydride formation and subsequent intramolecular cyclization.[10]
A key advantage of the Shiina method is that it often proceeds under milder conditions (e.g., room temperature) than the Yamaguchi protocol, making it suitable for thermally sensitive substrates.[10] The slow addition of the seco-acid via a syringe pump is crucial to maintain a low concentration of the active intermediate, thereby suppressing intermolecular side reactions.[11]
Figure 3: Simplified mechanism of Shiina Macrolactonization.
Corey-Nicolaou Macrolactonization
This method, also known as the "double activation" method, employs 2,2'-dipyridyl disulfide and triphenylphosphine (PPh₃) to facilitate macrolactonization.[13][14] The reaction proceeds under neutral and mild conditions.
Mechanism:
The ω-hydroxycarboxylic acid first reacts with 2,2'-dipyridyl disulfide and PPh₃ to form a 2-pyridinethiol ester.[13] This step activates the carboxylic acid. A subsequent intramolecular proton transfer from the terminal hydroxyl group to the nitrogen of the pyridine ring creates an alkoxide. This alkoxide is perfectly positioned to attack the activated carbonyl of the thiol ester, forming a tetrahedral intermediate that collapses to the desired macrolactone and 2-pyridinethione.[4][13] The addition of silver salts (e.g., AgBF₄) can significantly accelerate the reaction.[15]
Comparative Analysis of Macrolactonization Methods
Well-established, broadly applicable, good yields.[8][9]
Shiina
2-Methyl-6-nitrobenzoic Anhydride (MNBA), DMAP (basic) or TFBA, Lewis Acid (acidic)
Mild (often room temp.), slow addition
High yields for sensitive substrates, avoids high temperatures.[10][11]
Corey-Nicolaou
2,2'-Dipyridyl disulfide, PPh₃
Neutral, mild, often room temp.
"Double activation" mechanism, effective for complex cases.[4][13]
Chapter 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of macrocycles, including those found in pharmaceuticals and fragrances.[3][16] The reaction creates a carbon-carbon double bond within a single molecule by joining two terminal alkene functionalities, catalyzed by well-defined ruthenium or molybdenum complexes.[3][6] This method is highly valued for its functional group tolerance, high atom economy (releasing only volatile ethylene), and its ability to be performed at higher concentrations than many macrolactonization reactions.[3][17]
RCM Catalysts
The choice of catalyst is critical for the success of an RCM reaction. The most common are ruthenium-based catalysts developed by Robert H. Grubbs.
Grubbs 1st Generation Catalyst: [RuCl₂(PCy₃)₂(=CHPh)] is robust and relatively stable to air and moisture but has limited reactivity and functional group tolerance.[7]
Grubbs 2nd Generation Catalyst: Replaces one phosphine ligand with an N-heterocyclic carbene (NHC). This catalyst exhibits significantly higher activity, better thermal stability, and broader functional group compatibility.[7]
Hoveyda-Grubbs Catalysts: These feature a chelating benzylidene ether ligand. The second-generation Hoveyda-Grubbs catalyst is particularly effective for forming macrocycles due to its high initiation rate and stability, which can favor the desired intramolecular reaction.[18]
Challenges in scaling up RCM reactions include catalyst poisoning and the formation of dimeric impurities, which can often be mitigated by careful selection of the catalyst and optimization of reaction conditions.[16]
Figure 4: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Stereoselectivity in RCM
The double bond formed during RCM can be either the E (trans) or Z (cis) isomer. While many RCM reactions yield a mixture of isomers, kinetically controlled Z-selective and, more recently, E-selective RCM reactions have been developed using specialized catalysts.[19] For many fragrance applications, a specific isomer is desired for its olfactory properties. For the synthesis of pacritinib, a Janus kinase inhibitor, the E isomer is more potent, highlighting the importance of stereocontrol in pharmaceutical applications.[19]
Chapter 4: Detailed Experimental Protocols
The following protocols are illustrative examples and should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis via Yamaguchi Macrolactonization
Objective: To synthesize Oxacycloheptadec-14-en-2-one from 17-hydroxyheptadec-3-enoic acid.
Set up a 2 L three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump under a nitrogen atmosphere.
To the flask, add anhydrous toluene (500 mL) and DMAP (4.0 equiv). Heat the solution to reflux (approx. 110 °C).
In a separate flask, dissolve the 17-hydroxyheptadec-3-enoic acid (1.0 equiv) in anhydrous toluene (250 mL). Add triethylamine (2.2 equiv) and cool the solution to 0 °C.
To the solution of the seco-acid, add TCBC (1.1 equiv) dropwise. Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
Using the syringe pump, add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 8-10 hours.
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
Cool the reaction to room temperature and filter off the triethylammonium hydrochloride salt.
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the target macrolactone.
Protocol 2: Synthesis via Ring-Closing Metathesis
Objective: To synthesize Oxacycloheptadec-14-en-2-one from the corresponding acyclic diene ester.
Materials:
Acyclic diene ester precursor (1.0 equiv)
Anhydrous, degassed Dichloromethane (DCM) or Toluene
In a nitrogen-filled glovebox, add the acyclic diene ester (1.0 equiv) to an oven-dried flask equipped with a magnetic stir bar.
Dissolve the substrate in anhydrous, degassed DCM or toluene to a concentration of 0.01–0.05 M.
Add the Grubbs catalyst (1-5 mol%) to the solution.
Seal the flask and stir the reaction at room temperature or gentle heat (e.g., 40 °C) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS. The removal of ethylene byproduct, for instance by bubbling nitrogen through the solution or performing the reaction under vacuum, can drive the equilibrium toward the product.[16]
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to remove the ruthenium byproducts and isolate the pure Oxacycloheptadec-14-en-2-one.
Conclusion
The synthesis of Oxacycloheptadec-14-en-2-one is a significant challenge in organic chemistry that showcases the power of modern synthetic methods. The choice between macrolactonization and Ring-Closing Metathesis depends heavily on the available starting materials, the desired stereochemistry of the double bond, and the scale of the synthesis.
Macrolactonization methods like the Yamaguchi, Shiina, and Corey-Nicolaou reactions are well-established and reliable for forming the ester linkage from a seco-acid. They offer different advantages regarding reaction conditions and substrate sensitivity.
Ring-Closing Metathesis provides a highly efficient and atom-economical route, particularly when the target alkene geometry can be controlled. The development of robust and highly active ruthenium catalysts has made RCM a preferred method in many complex syntheses.[16]
For researchers and professionals in drug development and materials science, a thorough understanding of these complementary strategies is essential for the rational design and efficient execution of synthetic routes toward complex and valuable macrocyclic targets.
References
Drug Hunter. (2023, June 5). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
Sabnis, S. D., Mathur, H. H., & Bhattacharyya, S. C. (1963). Macrocyclic Musk Compounds. Part III. A New Synthesis of Ambrettolide from Aleuritic Acid. Journal of the Chemical Society, 2477. [Link]
O'Boyle, B. M., et al. (2017). Kinetically E-Selective Macrocyclic Ring-Closing Metathesis. PMC - NIH. [Link]
Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
Scribd. (2006, August 21). Macrocyclization by Ring-Closing Metathesis in The Total Synthesis of Natural Products: Reaction Conditions and Limitations. [Link]
Chem-Station. (2014, August 8). Yamaguchi Macrolactonization. [Link]
K. C. Nicolaou, et al. (2007). Total Synthesis of Iejimalide B. An Application of the Shiina Macrolactonization. Journal of the American Chemical Society. [Link]
Majee, A., et al. (2002). Facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide) I I. Zenodo. [Link]
Journal of the American Chemical Society. (2013, March 26). Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda–Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)s. [Link]
PubMed. (2007, October 25). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. [Link]
Kumari, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]
YouTube. (2021, December 10). COREY-NICOLAOU MACROLACTONIZATION!. [Link]
Parenty, A., et al. (2012, September 24). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews - ACS Publications. [Link]
PubMed. (2016). A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues. [Link]
ACS Publications. (2023, July 1). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]
Organic Chemistry Portal. (2005, April 18). Heterocycle Construction by Grubbs Metathesis. [Link]
PubMed. (2004). Template synthesis of a huge macrocycle by olefin metathesis using easily accessible [Pt(PEt(3))(2)] templates. [Link]
Li, X. (2023, September 26). Modern Macrolactonization Techniques. [Link]
Polymer Chemistry (RSC Publishing). (2017, September 1). Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst. [Link]
PMC. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. [Link]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Oxacycloheptadec-14-en-2-one
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Elucidating Molecular Truth Through Crystallography In the realm of molecular science, the precise three-dimensional arrangement of atoms...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating Molecular Truth Through Crystallography
In the realm of molecular science, the precise three-dimensional arrangement of atoms is the foundational truth that dictates a compound's physical properties, chemical reactivity, and biological function. For macrocyclic molecules like Oxacycloheptadec-14-en-2-one, a 17-membered lactone with applications in the fragrance industry and potential as a scaffold in drug design, understanding its conformation and intermolecular interactions is paramount. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for this purpose, providing an unambiguous map of atomic positions with unparalleled precision.[1][2][3]
This guide is not a mere recitation of procedures. As a Senior Application Scientist, my objective is to provide a narrative grounded in experience, explaining the causality behind each methodological choice. We will navigate the entire workflow, from the prerequisite of obtaining a high-quality single crystal to the final validation and interpretation of the atomic structure. The protocols herein are designed as self-validating systems, ensuring that the data generated at each stage is robust, reliable, and leads to a scientifically sound structural model. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as the definitive roadmap for its determination and analysis.
Part 1: The Genesis of Analysis - Synthesis and Crystallization
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for the experiment. A flawed crystal, whether due to impurities, twinning, or disorder, will yield poor diffraction data, complicating or even preventing a successful structure solution.[4][5]
Synthesis of Oxacycloheptadec-14-en-2-one
The synthesis of large-ring lactones, or macrolactones, has been a subject of extensive research, often involving ring-closing metathesis or other macrocyclization strategies. A common approach involves the esterification of a long-chain unsaturated hydroxy acid followed by an intramolecular cyclization. For the purposes of this guide, we assume the synthesis has yielded a high-purity sample of Oxacycloheptadec-14-en-2-one, confirmed by techniques such as NMR and mass spectrometry.[6][7]
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging and empirical step. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. For a flexible macrocycle like Oxacycloheptadec-14-en-2-one, this process can be particularly delicate.
Field-Proven Insight: The flexibility of the 17-membered ring means the molecule can adopt multiple low-energy conformations. The choice of solvent is therefore critical, as solvent-solute interactions can influence which conformer is preferentially stabilized and ultimately crystallizes. A survey of solvents with varying polarities is the logical starting point.
Experimental Protocol: Growing Single Crystals of Oxacycloheptadec-14-en-2-one
Material Preparation: Ensure the starting material is of the highest possible purity (>98%). Amorphous solids or oils should be purified by column chromatography or distillation.
Solvent Screening: In separate small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents. Good candidates include:
Step 1: Prepare a saturated or near-saturated solution of the compound in a promising solvent from the screen. Use a clean, small glass vial.
Step 2: Loosely cap the vial or cover it with parafilm perforated with a few small holes made by a needle. This allows the solvent to evaporate slowly over the course of several days to weeks.
Step 3: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often sufficient.
Rationale: As the solvent evaporates, the solution becomes supersaturated, forcing the compound to precipitate. A slow rate encourages the molecules to deposit onto a growing crystal lattice rather than crashing out as an amorphous powder.
Alternative Method: Vapor Diffusion
Step 1: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this solution in a small, open vial.
Step 2: Place this small vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
Step 3: Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Rationale: This method provides exquisite control over the rate of saturation and is highly effective for compounds that are difficult to crystallize.
Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)
With a suitable crystal in hand, we proceed to the data collection phase. SCXRD is a non-destructive technique that provides precise information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[8]
Core Principles of SCXRD
A single crystal is composed of a three-dimensional repeating array of unit cells. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a diffracted beam. These directions are governed by Bragg's Law.[8]
The experiment involves rotating the crystal in the X-ray beam and recording the positions and intensities of the thousands of diffracted spots that are produced. This "diffraction pattern" contains all the information needed to reconstruct the electron density, and thus the atomic structure, within the unit cell.
Experimental Protocol: SCXRD Data Collection
Crystal Selection and Mounting:
Step 1: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. An ideal size is typically 0.1-0.3 mm in all dimensions.
Step 2: Carefully pick up the selected crystal using a cryo-loop.
Step 3: Mount the loop onto a goniometer head on the diffractometer.
Step 4: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
Rationale: Low-temperature data collection minimizes atomic vibrations, leading to sharper diffraction spots and a more precise final structure. It also protects sensitive organic molecules from radiation damage.
Data Collection on a Modern Diffractometer:
Step 1: Center the crystal in the X-ray beam.
Step 2: Perform an initial series of scans to determine the unit cell parameters and the crystal's orientation (indexing).
Step 3: Based on the unit cell and Bravais lattice, the instrument software will devise a data collection strategy to measure a complete and redundant set of diffraction data.
Step 4: Execute the full data collection run. This may take several hours. The diffractometer will automatically rotate the crystal through a series of angles, collecting diffraction images at each step.
Step 5: After collection, the software integrates the images to generate a reflection file containing the indices (h,k,l) and intensity for each diffracted spot.
Part 3: From Diffraction to Structure: Solution and Refinement
This stage is a computational process that transforms the raw diffraction data into a chemically meaningful atomic model. The overall workflow is a cycle of proposing a model, calculating the diffraction pattern from that model, and refining the model to improve the agreement with the experimental data.
Workflow for Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Structure Solution: Solving the Phase Problem
The diffraction experiment measures the intensities of the reflections, but not their phases. This "phase problem" is the central challenge in crystallography. For small molecules like Oxacycloheptadec-14-en-2-one, this is routinely solved using "direct methods" or dual-space algorithms, which use statistical relationships between the intensities to estimate the initial phases. A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be located.
Structure Refinement: Optimizing the Model
The initial model is then refined using a full-matrix least-squares algorithm. This iterative process adjusts the atomic coordinates, and their displacement parameters (which model thermal vibration), to minimize the difference between the experimentally observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).
Key indicators of a successful refinement are:
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.
wR2 factor: A weighted R-factor based on squared intensities, which is statistically more robust.
Goodness of Fit (GooF): Should be close to 1.0, indicating that the model correctly describes the data.
Table 1: Representative Crystallographic Data for a Macrocyclic Ketone
The following table summarizes the kind of quantitative data that would be generated and reported in a Crystallographic Information File (CIF) for a compound like Oxacycloheptadec-14-en-2-one.
Parameter
Example Value
Significance
Chemical Formula
C₁₆H₂₈O₂
Defines the atomic composition of the molecule.
Formula Weight
252.39 g/mol
Molar mass of the compound.
Crystal System
Monoclinic
Describes the symmetry of the unit cell.
Space Group
P2₁/c
Defines the symmetry operations within the unit cell.
a, b, c (Å)
10.5, 8.2, 18.1
Dimensions of the unit cell.
α, β, γ (°)
90, 95.5, 90
Angles of the unit cell.
Volume (ų)
1550
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
Temperature (K)
100(2)
Temperature at which diffraction data was collected.
Wavelength (Å)
0.71073 (Mo Kα) or 1.54184 (Cu Kα)
Wavelength of the X-ray source used.
Reflections Collected/Unique
15200 / 3500
Total number of measured reflections vs. symmetry-independent reflections.
R_int
0.035
A measure of the agreement between symmetry-equivalent reflections.
Final R1 [I > 2σ(I)]
0.041
Final R-factor for observed data, indicating the quality of the final model.
wR2 (all data)
0.105
Weighted R-factor for all data.
Goodness-of-Fit (S)
1.05
Should be close to 1.0 for a good model.
Part 4: The Litmus Test - Structure Validation and Interpretation
A solved and refined structure is not complete until it has been rigorously validated.[9] Validation is a crucial, self-auditing step to ensure the structural model is chemically sensible and free from errors.
Automated Validation with checkCIF
The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which is the industry standard for structure validation.[9] It analyzes the CIF and generates a report with a series of ALERTS, classified from A (most severe) to G (informational). The goal is to resolve all A and B level alerts, and to understand and comment on any remaining alerts. Common issues flagged by checkCIF include missed symmetry, incorrect atom assignments, or unusual bond lengths and angles.
Manual Interpretation of the Structure
Once validated, the structure can be interpreted to extract valuable chemical insights.
Molecular Conformation: For Oxacycloheptadec-14-en-2-one, the primary interest lies in the conformation of the 17-membered ring. Is it folded or extended? What are the torsion angles around the C-C and C-O bonds? This conformation dictates the molecule's overall shape.
Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with their neighbors. This can include classical hydrogen bonds (if present), C-H···O interactions, and van der Waals forces. These interactions govern the material's bulk properties, such as melting point and solubility.
Oxacycloheptadec-14-en-2-one (CAS 94022-33-0): Nomenclature, Synthesis, and Applications in Macrocyclic Musks
Executive Summary The compound Oxacycloheptadec-14-en-2-one (CAS 94022-33-0) belongs to the family of macrocyclic lactones (macrolides), a class of molecules highly prized in both the fragrance industry and medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound Oxacycloheptadec-14-en-2-one (CAS 94022-33-0) belongs to the family of macrocyclic lactones (macrolides), a class of molecules highly prized in both the fragrance industry and medicinal chemistry. As a structural isomer of the well-known natural musk ambrettolide (oxacycloheptadec-10-en-2-one), this 14-ene variant presents unique olfactory properties and synthetic challenges. This whitepaper provides a comprehensive technical guide on the nomenclature, physicochemical profiling, and modern synthetic methodologies—specifically Ring-Closing Metathesis (RCM)—required to synthesize and validate this macrocycle.
Nomenclature and Structural Elucidation
The IUPAC name oxacycloheptadec-14-en-2-one provides a precise map of the molecule's architecture ()[1]:
"Oxa" : Indicates the replacement of a carbon atom with an oxygen atom within the ring structure (position 1).
"cycloheptadec" : Denotes a 17-membered cyclic backbone (16 carbon atoms and 1 oxygen atom).
"14-en" : Specifies the location of the double bond between carbon 14 and carbon 15.
"2-one" : Identifies the carbonyl group at position 2, immediately adjacent to the ester oxygen, confirming the molecule is a lactone.
Unlike polycyclic or nitro musks, macrocyclic musks like oxacycloheptadec-14-en-2-one closely mimic the biodegradable structures found in nature, making them environmentally preferable ()[2].
Physicochemical Profile
To facilitate analytical tracking and formulation, the quantitative data for oxacycloheptadec-14-en-2-one is summarized below.
Synthesizing rings larger than 14 members requires overcoming significant enthalpic penalties (transannular interactions) and entropic barriers. The most efficient modern pathway for synthesizing oxacycloheptadec-14-en-2-one is Ring-Closing Metathesis (RCM) of an acyclic diene precursor.
To form the 14-ene double bond, the logical acyclic precursor is 3-butenyl 13-tetradecenoate .
Acid fragment (C2 to C14): 13-tetradecenoic acid provides 14 carbons.
Alcohol fragment (C15 to C17 + O1): 3-buten-1-ol provides 4 carbons.
Metathesis: The terminal olefins undergo RCM, expelling ethylene gas (
C2H4
) and fusing the fragments into the 17-membered ring ()[4].
Logical relationship between reaction concentration and RCM vs. ADMET pathways.
As a Senior Application Scientist, it is critical to implement protocols that are self-validating. The following methodology for the synthesis of oxacycloheptadec-14-en-2-one incorporates causality-driven steps and analytical checkpoints to ensure high fidelity and yield ()[5].
Step 1: Substrate Preparation & Purification
Action: Pass the acyclic diene (3-butenyl 13-tetradecenoate) through a plug of activated basic alumina immediately prior to use.
Causality: Ruthenium alkylidene catalysts are highly susceptible to deactivation by trace peroxides and coordinating impurities present in stored olefins. Removing these ensures maximum catalyst turnover.
Step 2: High-Dilution Reaction Setup
Action: In an oven-dried, argon-purged Schlenk flask, dissolve the purified diene in anhydrous, degassed toluene to achieve a final concentration of 0.005 M to 0.01 M .
Causality: High dilution is mathematically required to shift the thermodynamic equilibrium away from intermolecular Acyclic Diene Metathesis (ADMET) polymerization, heavily favoring intramolecular ring closure.
Step 3: Catalysis and Thermal Activation
Action: Add 2.5 mol% of Grubbs 2nd Generation catalyst. Heat the reaction mixture to 70°C under a continuous flow of argon.
Causality: The argon flow actively sweeps away the ethylene gas byproduct, driving the reversible metathesis reaction forward according to Le Chatelier's principle.
Step 4: Self-Validating Checkpoint (GC-MS)
Action: After 4 hours, withdraw a 50 µL aliquot, quench with ethyl vinyl ether, and analyze via GC-MS.
Validation: The reaction is validated as complete when the precursor peak vanishes and a dominant peak with m/z 252.39 constitutes >95% of the total ion chromatogram. If oligomers (m/z > 500) are detected, the dilution was insufficient.
Step 5: Quenching and Isomeric Validation (1H NMR)
Action: Quench the active catalyst with an excess of ethyl vinyl ether (forming an inactive Fischer carbene). Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Validation: Analyze the purified macrolide using 1H NMR (400 MHz, CDCl₃). Confirm the E/Z isomer ratio by integrating the vinylic protons (C14-H and C15-H) at ~5.3–5.4 ppm. The coupling constant (
J
) provides definitive proof of geometry (
Jtrans
≈ 15 Hz,
Jcis
≈ 10 Hz).
Self-validating experimental workflow for the synthesis and characterization of macrolides.
Olfactory and Pharmacological Relevance
While primarily synthesized for its highly substantive, powdery musk odor in fine fragrances, the oxacycloheptadec-14-en-2-one scaffold holds broader scientific relevance. Macrocyclic lactones are privileged structures in drug development (e.g., erythromycin, clarithromycin). The 17-membered ring provides a rigid yet adaptable conformational space that can be functionalized to interact with complex protein binding pockets. Furthermore, unlike polycyclic musks which bioaccumulate, macrocyclic musks like oxacycloheptadec-14-en-2-one undergo rapid
β
-oxidation and enzymatic hydrolysis in the environment, ensuring excellent biodegradability and safety profiles ()[2].
References
PubChem . "Oxacycloheptadec-14-en-2-one (CID 44147084)." National Center for Biotechnology Information. Available at:[Link]
OSPAR Commission (2004). "OSPAR background document on musk xylene and other musks." OSPAR Hazardous Substances Series. Available at:[Link]
Morin et al. (2019). "Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave, and Continuous Flow Strategies." ACS Organic Process Research & Development. Available at:[Link]
Fedorov et al. (2020). "Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects." MDPI Molecules. Available at:[Link]
Chojnacka et al. (2018). "Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination." ChemSusChem. Available at:[Link]
Oxacycloheptadec-14-en-2-one stereoisomers and chirality
Executive Summary As a Senior Application Scientist specializing in macrocyclic chemistry, I have structured this technical guide to bridge the theoretical underpinnings of macrolide stereochemistry with actionable, fiel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in macrocyclic chemistry, I have structured this technical guide to bridge the theoretical underpinnings of macrolide stereochemistry with actionable, field-proven laboratory protocols. Oxacycloheptadec-14-en-2-one [1] is a 17-membered macrocyclic lactone featuring an isolated alkene at the C14 position. While structurally related to prominent olfactory compounds (such as ambrettolide, the 8-en isomer), the 14-en derivative presents unique stereochemical and conformational dynamics. This whitepaper provides an in-depth analysis of its E/Z diastereomerism, the theoretical boundaries of planar chirality in large macrocycles, and self-validating protocols for stereoselective synthesis and analytical resolution.
Structural Fundamentals and Stereoisomerism
The core structure of oxacycloheptadec-14-en-2-one consists of a 17-atom ring (16 carbons, 1 oxygen) containing a lactone moiety and a double bond. Because the molecule lacks traditional sp³ stereogenic centers, its stereochemistry is defined entirely by the geometry of the C14=C15 double bond and the conformational topology of the macrocycle.
E/Z Diastereomerism
The primary stereoisomers are the (14Z) and (14E) diastereomers[2].
(14Z)-Isomer: The cis-geometry induces a distinct "kink" in the polymethylene chain, leading to a more compact overall conformation and distinct transannular interactions.
(14E)-Isomer: The trans-geometry spans the macrocyclic cavity more linearly. Unlike medium-sized rings, the 17-membered ring provides sufficient flexibility to accommodate the trans double bond without significant angle strain.
The Absence of Stable Planar Chirality in 17-Membered Rings
In medium-sized rings (e.g., 8–10 atoms), E-cycloalkenes exhibit stable planar chirality because the polymethylene chain is too short to swivel past the double bond without breaking bonds[3]. For example, E-cyclooctene has a racemization barrier of ~149 kJ/mol, making its enantiomers isolable at room temperature[3].
However, as ring size increases, the activation energy for this swiveling motion drops precipitously (e.g., E-cyclodecene drops to ~10.7 kJ/mol)[3]. In a 17-membered ring like oxacycloheptadec-14-en-2-one, the swiveling of the double bond through the macrocyclic cavity is sterically unhindered. Consequently, while transient planar chiral conformers exist, they rapidly interconvert at room temperature, rendering the molecule achiral on the NMR and human-observation timescales.
Conformational interconversion of (14E)-oxacycloheptadec-14-en-2-one via double bond swiveling.
Quantitative Data: Stereochemical Properties
The physicochemical differences between the E and Z isomers dictate the analytical approach required for their separation and verification.
Property / Feature
(14Z)-Oxacycloheptadec-14-en-2-one
(14E)-Oxacycloheptadec-14-en-2-one
Analytical Differentiation
Ring Strain
Minimal
Low (accommodated by 17-membered ring)
N/A
Planar Chirality
None
Transient (non-isolable at 298 K)
Low-temperature NMR (<-100°C)
Thermodynamic Stability
Slightly lower
Slightly higher
Equilibration studies
¹H NMR (Alkene protons)
~5.3 ppm (multiplet, J ≈ 10-11 Hz)
~5.4 ppm (multiplet, J ≈ 15-16 Hz)
Coupling constant (J) analysis
¹³C NMR (Allylic carbons)
~27 ppm (shielded due to steric compression)
~32 ppm (deshielded)
¹³C chemical shift
Synthetic Workflows for Stereoselective Macrolactonization
Synthesizing macrocyclic lactones requires overcoming the entropic penalty of bringing the two ends of a long chain together[4]. This is typically achieved via high-dilution conditions to suppress intermolecular oligomerization.
Divergent synthetic pathways for the stereoselective construction of oxacycloheptadec-14-en-2-one.
Table 2: Synthetic Workflows for Macrolactonization
Method
Catalyst / Reagent
Stereoselectivity
Typical Yield
Notes
Ring-Closing Metathesis
Grubbs 2nd Gen
Thermodynamic (favors E, ~4:1)
60-80%
Requires high dilution (≤ 5 mM) to prevent dimerization.
Ring-Closing Metathesis
Z-selective Ru/Mo
Kinetic (favors Z, >9:1)
50-70%
Highly sensitive to oxygen/moisture.
Yamaguchi Macrolactonization
2,4,6-Trichlorobenzoyl chloride, DMAP
Stereoretentive
70-85%
Entropically driven by slow addition via syringe pump.
Shiina Macrolactonization
MNBA, DMAP
Stereoretentive
75-90%
Milder conditions than Yamaguchi; excellent for sensitive substrates.
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
Causality Focus: RCM of an
ω
-diene ester is highly effective for macrocycles. Standard Grubbs second-generation catalysts typically yield a thermodynamic mixture favoring the E-isomer. To access the Z-isomer selectively, kinetically controlled Z-selective ruthenium or molybdenum catalysts must be employed. High dilution is critical; at higher concentrations, the rate of intermolecular cross-metathesis outpaces intramolecular RCM, leading to polymers.
Preparation: Dissolve the linear diene precursor in anhydrous, degassed dichloromethane (DCM) to achieve a final concentration of 2 mM. Causality: Degassing via freeze-pump-thaw or sparging with argon is mandatory to prevent oxidative degradation of the highly sensitive Ru-alkylidene catalyst.
Catalyst Addition: Under a strict argon atmosphere, add Grubbs 2nd Generation Catalyst (5 mol%) for E-selectivity, or a Z-selective cyclometalated Ru-catalyst for Z-selectivity.
Reaction: Heat the mixture to reflux (40°C) for 12–16 hours. Monitor the disappearance of the terminal alkene protons (~4.9-5.0 ppm) via ¹H NMR of reaction aliquots.
Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium carbene, stirring for 30 minutes. This forms a stable Fischer carbene, terminating the reaction.
Purification & Isomer Separation: Concentrate under reduced pressure. If a mixture of E/Z isomers is obtained, separate them using silver-nitrate impregnated silica gel (AgNO₃-SiO₂). Causality: The Z-isomer coordinates more strongly to Ag⁺ due to less steric hindrance around the concave face of the cis-alkene, causing it to elute slower than the E-isomer.
Protocol 2: Analytical Verification and Stereochemical Assignment
Causality Focus: Confirming the stereochemistry of the C14=C15 double bond relies on NMR spectroscopy. Because the macrocycle is highly flexible, NOESY (Nuclear Overhauser Effect Spectroscopy) can sometimes be misleading due to transient transannular proximities. Therefore, direct measurement of the ³J_{HH} coupling constant is the self-validating gold standard.
Sample Preparation: Dissolve 10 mg of the purified macrolactone in 0.6 mL of CDCl₃.
Coupling Constant Analysis: Locate the olefinic protons (~5.3–5.5 ppm).
Self-Validating Step: If the signal is a complex multiplet, perform homonuclear decoupling by irradiating the adjacent allylic CH₂ protons. This simplifies the olefinic signal to an AB quartet.
Measure the coupling constant (J). A value of 10–12 Hz confirms the (14Z)-isomer, while 15–16 Hz confirms the (14E)-isomer.
¹³C NMR Verification: Verify the allylic carbon shifts in the ¹³C NMR spectrum. The steric compression in the Z-isomer causes an upfield shift of the allylic carbons (~27 ppm) compared to the E-isomer (~32 ppm).
A Comprehensive Technical Guide on the Potential Biological Activity of Oxacycloheptadec-14-en-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary Oxacycloheptadec-14-en-2-one is a macrocyclic lactone, a class of organic compounds with a well-documented history of div...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxacycloheptadec-14-en-2-one is a macrocyclic lactone, a class of organic compounds with a well-documented history of diverse and potent biological activities.[1][2] While direct research on this specific molecule is nascent, its structural features, particularly the 17-membered lactone ring and the α,β-unsaturated ketone (enone) moiety, strongly suggest a high potential for therapeutic applications. This guide provides a detailed exploration of the hypothesized biological activities of oxacycloheptadec-14-en-2-one, grounded in the established pharmacology of related macrocyclic lactones and enone-containing natural products. We will delve into potential anticancer, anti-inflammatory, and antimicrobial properties, outlining the likely mechanisms of action and providing robust, detailed experimental protocols for their validation. This document is intended to serve as a foundational resource to catalyze further research and development of this promising compound.
Introduction: The Therapeutic Potential of Macrocyclic Lactones
Macrocyclic lactones are a prominent class of natural and synthetic compounds that have yielded numerous clinically significant drugs.[1] Their large, conformationally flexible ring structures enable them to bind with high affinity and specificity to a variety of biological targets that are often challenging for smaller molecules. Prominent examples include the avermectins, which are powerful anthelmintic agents, and various macrolide antibiotics.[3][4] The biological activity of these compounds is intimately linked to their three-dimensional structure and the presence of various functional groups.
Oxacycloheptadec-14-en-2-one possesses a key pharmacophoric feature: an enone substructure. This functional group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[5] This mode of action is a hallmark of many natural products with potent biological activities, including anticancer and anti-inflammatory effects.[5] The covalent nature of this interaction can lead to irreversible inhibition of target proteins, resulting in sustained biological effects.
Hypothesized Biological Activities and Mechanistic Insights
Drawing upon the established bioactivities of structurally related compounds, we can formulate several well-grounded hypotheses for the potential therapeutic applications of oxacycloheptadec-14-en-2-one.
Anticancer Activity
Numerous natural and synthetic lactones have emerged as promising anticancer agents.[1] The presence of a cis-enone-containing resorcylic acid lactone, for instance, has been linked to kinase inhibition.[1] The enone moiety within oxacycloheptadec-14-en-2-one is a prime candidate for conferring cytotoxic activity against cancer cells.
Postulated Mechanism of Action: We hypothesize that oxacycloheptadec-14-en-2-one may exert its anticancer effects by covalently modifying and inhibiting key proteins in cancer cell signaling pathways. A primary target is the transcription factor NF-κB, a master regulator of inflammation, cell survival, and proliferation, which is often constitutively active in cancer cells. The enone could potentially react with a critical cysteine residue in IκB kinase (IKK), an enzyme essential for NF-κB activation. This would lead to the suppression of NF-κB signaling and, consequently, the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity via NF-κB inhibition.
Experimental Protocol for Validation:
Cell Viability Assays:
Objective: To determine the cytotoxic effects of oxacycloheptadec-14-en-2-one on various cancer cell lines.
Method (MTT Assay):
Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[6][7]
Treat cells with a serial dilution of oxacycloheptadec-14-en-2-one (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values at each time point.
Apoptosis Assays:
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Treat cancer cells with oxacycloheptadec-14-en-2-one at its IC50 concentration for 24 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes.
Analyze the cells by flow cytometry.
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis:
Objective: To investigate the effect of the compound on the NF-κB signaling pathway.
Method:
Treat cancer cells with oxacycloheptadec-14-en-2-one for various time points.
Lyse the cells and determine protein concentration using a BCA assay.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, and NF-κB p65.
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Data Analysis: Analyze the changes in the phosphorylation status of key pathway components.
Anti-inflammatory Activity
The NF-κB pathway is also a central mediator of inflammation.[8] Therefore, the proposed mechanism of action for anticancer activity is also highly relevant to anti-inflammatory effects. Several macrolide antibiotics, particularly 14- and 15-membered ring structures, have demonstrated anti-inflammatory properties.[9][10]
Postulated Mechanism of Action: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the NF-κB pathway in immune cells such as macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] We hypothesize that oxacycloheptadec-14-en-2-one can suppress this inflammatory response by inhibiting IKK, thereby preventing NF-κB activation and subsequent cytokine production.
Caption: Experimental workflow to assess anti-inflammatory potential.
Experimental Protocol for Validation:
In Vitro Anti-inflammatory Assay:
Objective: To evaluate the ability of oxacycloheptadec-14-en-2-one to suppress the production of pro-inflammatory cytokines in macrophages.
Method:
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
Pre-treat the cells with non-toxic concentrations of oxacycloheptadec-14-en-2-one for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Data Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
Western Blot for NF-κB Inhibition:
Objective: To confirm the inhibition of the NF-κB pathway in LPS-stimulated macrophages.
Method:
Pre-treat RAW 264.7 cells with oxacycloheptadec-14-en-2-one and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
Perform Western blot analysis as described in the anticancer protocol, focusing on the levels of phospho-IκBα.
Data Analysis: A decrease in LPS-induced IκBα phosphorylation would indicate inhibition of the NF-κB pathway.
Antimicrobial Activity
Macrocyclic lactones are well-known for their antimicrobial properties.[2] The large, often lipophilic, nature of these molecules can facilitate their interaction with and disruption of microbial cell membranes.
Postulated Mechanism of Action: The antimicrobial activity of oxacycloheptadec-14-en-2-one could arise from multiple mechanisms. It may act as a non-specific membrane disruptor, leading to leakage of cellular contents and cell death. Alternatively, the enone moiety could covalently modify essential microbial enzymes, leading to their inactivation.
Objective: To determine the lowest concentration of oxacycloheptadec-14-en-2-one that inhibits the growth of various microorganisms.
Method (Broth Microdilution):
Perform a two-fold serial dilution of the compound in a 96-well plate using the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Objective: To determine the lowest concentration of the compound that kills the microorganisms.
Method:
Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto agar plates.
Incubate the plates and observe for colony growth.
Data Analysis: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be systematically organized into tables to facilitate clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Oxacycloheptadec-14-en-2-one (IC50 in µM)
Cell Line
24 hours
48 hours
72 hours
A549 (Lung)
MCF-7 (Breast)
HCT-116 (Colon)
Table 2: Effect of Oxacycloheptadec-14-en-2-one on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
Treatment
TNF-α (pg/mL)
IL-6 (pg/mL)
Vehicle Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
Table 3: Antimicrobial Activity of Oxacycloheptadec-14-en-2-one
Microorganism
MIC (µg/mL)
MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Future Directions and Conclusion
The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of the biological activities of oxacycloheptadec-14-en-2-one. Positive findings from these in vitro studies would pave the way for more advanced preclinical development, including:
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, and infectious diseases to assess its therapeutic potential in a physiological context.
Target Deconvolution: Employing chemoproteomic approaches to identify the specific protein targets of oxacycloheptadec-14-en-2-one, which will provide deeper insights into its mechanism of action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.[12]
Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and therapeutic index of the compound.
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
Oxacycloheptadec-14-en-2-one (CAS 94022-33-0) is a 17-membered unsaturated macrocyclic lactone. Belonging to the highly prized class of macrocyclic musks, it is a structural homologue to naturally occurring ambrettolide (oxacycloheptadec-8-en-2-one)[1]. These macrocycles are critical in the fragrance industry due to their exceptional olfactory profiles, high tenacity, and superior environmental biodegradability compared to synthetic polycyclic musks[2].
Traditionally, the synthesis of macrocyclic lactones relied on the macrolactonization of long-chain
-hydroxy acids (e.g., via Yamaguchi or Shiina protocols). However, these methods require tedious multi-step synthesis of the exact seco-acid precursor. In contrast, Ring-Closing Metathesis (RCM) offers a highly convergent, atom-economical pathway, constructing the macrocycle from a simple diene ester[3]. This guide details a self-validating, scalable protocol for the synthesis of Oxacycloheptadec-14-en-2-one utilizing Steglich esterification followed by Ruthenium-catalyzed RCM[4].
Retrosynthetic Analysis & Workflow
To place the double bond precisely at the C14–C15 position of the 17-membered ring, the molecule is disconnected at the alkene via RCM, yielding an acyclic diene ester. Further disconnection of the ester linkage reveals two highly accessible precursors: 14-pentadecenoic acid and 3-buten-1-ol .
Fig 1: Synthetic workflow for Oxacycloheptadec-14-en-2-one via Ring-Closing Metathesis.
Experimental Protocols & Mechanistic Causality
Protocol A: Synthesis of Diene Precursor (3-Butenyl 14-pentadecenoate)
Objective: Tether the two terminal olefins via an ester linkage to set up the intramolecular RCM.
Initiation: Dissolve 14-pentadecenoic acid and 3-buten-1-ol in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Activation: Add EDC·HCl and DMAP sequentially.
Causality Insight: EDC is explicitly chosen over DCC (N,N'-Dicyclohexylcarbodiimide). The byproduct of EDC is a water-soluble urea derivative, which allows for rapid removal during aqueous workup, avoiding the notoriously difficult purification of dicyclohexylurea. DMAP acts as a nucleophilic acyl transfer catalyst, drastically lowering the activation energy for the esterification of the primary alcohol.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Wash the organic layer successively with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography (Hexanes/EtOAc 95:5).
Self-Validating QC (Diene):
¹H NMR (CDCl₃): Confirm the presence of two distinct terminal alkene environments: ~5.8 ppm (m, 2H, internal vinylic protons) and ~4.9–5.0 ppm (m, 4H, terminal vinylic protons).
Anhydrous Toluene (1000 mL, to achieve 5 mM final concentration)
Ethyl Vinyl Ether (EVE) (Excess, for quenching)
Step-by-Step Procedure:
Degassing (Critical Step): Sparge the anhydrous toluene with Argon for 30 minutes.
Causality Insight: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature oxidative decomposition of the active carbene.
Heating: Heat the toluene to 80 °C.
Causality Insight: Elevated temperatures provide the thermodynamic energy required to overcome the significant entropic penalty of forming a large 17-membered ring.
Pseudo-High Dilution: Dissolve the diene precursor and HG-II catalyst in 20 mL of degassed toluene. Inject this mixture into the hot toluene via a syringe pump over 4 hours.
Causality Insight: Maintaining an ultra-low instantaneous concentration of the acyclic diene strongly biases the kinetics toward intramolecular cyclization (RCM) rather than intermolecular oligomerization (ADMET)[4].
Quenching: After 6 hours total reaction time, add 2 mL of Ethyl Vinyl Ether and stir for 30 minutes.
Causality Insight: EVE reacts rapidly with the active Ru-alkylidene to form a stable, metathesis-inactive Fischer carbene. If this step is omitted, the catalyst remains active during solvent evaporation (as concentration increases), leading to destructive ring-opening metathesis polymerization (ROMP) or double-bond migration[5].
Purification: Concentrate the solvent under vacuum. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc 98:2) to isolate Oxacycloheptadec-14-en-2-one.
Self-Validating QC (Target Macrolactone):
¹H NMR (CDCl₃): Disappearance of terminal alkene protons at ~4.9–5.0 ppm. Appearance of internal macrocyclic alkene protons at ~5.3–5.4 ppm (m, 2H, -CH=CH-).
Mass Spectrometry (ESI+): Calculated for C₁₆H₂₈O₂: 252.21. Found: [M+H]⁺ = 253.21.
Quantitative Data & Process Optimization
The choice of catalyst and concentration profoundly impacts the yield and the
stereoselectivity of the resulting macrocycle. Table 1 summarizes the optimization landscape for this specific transformation.
Table 1: Optimization of RCM Conditions for Oxacycloheptadec-14-en-2-one Synthesis
Catalyst System
Concentration
Temp (°C)
Addition Method
Isolated Yield (%)
Ratio
Grubbs 1st Gen
5 mM (CH₂Cl₂)
40
Batch
25%
40:60
Grubbs 2nd Gen
5 mM (Toluene)
80
Batch
55%
65:35
Hoveyda-Grubbs II
5 mM (Toluene)
80
Syringe Pump (4h)
82%
70:30
Nitro-Grela (HC-RCM)*
100 mM (Paraffin)
80
Vacuum Distillation
78%
75:25
*Note: High-Concentration RCM (HC-RCM) utilizing specialized catalysts like Nitro-Grela combined with continuous vacuum removal of ethylene gas allows for scalable industrial production at concentrations up to 380 times higher than classical RCM[5].
References
US6255276B1 - Odorant compositions containing macrocycles and processes for manufacturing the same, Google P
Synthesis of Macrocyclic Musk‐Like Compounds through Ring‐Expansion Metathesis and Tebbe Olefination as Key Steps, ResearchG
Ring-Closing Metathesis (RCM)
Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Applic
At Long Last: Olefin Metathesis Macrocyclization at High Concentration, ACS Public
A Comprehensive Guide to the Quantification of Oxacycloheptadec-14-en-2-one (Ambrettolide) using Chromatographic Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the quantitative analysis of Oxacycloheptadec-14-en-2-one, a macrocyclic musk widely...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the quantitative analysis of Oxacycloheptadec-14-en-2-one, a macrocyclic musk widely known by its common name, Ambrettolide. Valued for its unique olfactory properties, it is a key ingredient in the fragrance industry and a subject of interest in environmental analysis.[1][2][3] This guide presents validated protocols for its quantification in both simple and complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental choices, ensuring accuracy, precision, and reliability for research, quality control, and regulatory purposes.
Introduction to Oxacycloheptadec-14-en-2-one
Oxacycloheptadec-14-en-2-one is a 17-membered macrocyclic lactone that serves as a cornerstone in modern perfumery, prized for its ability to impart a warm, musky scent and act as a superb fixative.[1][4] While the specific isomer "Oxacycloheptadec-14-en-2-one" is designated, the analytical methods described herein are broadly applicable to its closely related and more commonly referenced isomer, (10Z)-1-oxacycloheptadec-10-en-2-one, also known as Ambrettolide or Isoambrettolide.[4][5] The demand for accurate quantification is driven by the need for stringent quality control in fragrance formulations and for monitoring its presence in environmental samples due to its widespread use.[6]
The molecule's physicochemical properties—high boiling point, low vapor pressure, and significant lipophilicity (high LogP)—dictate the optimal analytical strategies.[5][7] These characteristics make it an ideal candidate for analysis by Gas Chromatography (GC) and, alternatively, by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Physicochemical Properties of Oxacycloheptadec-14-en-2-one (and its common isomer Ambrettolide)
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of semi-volatile compounds like macrocyclic musks.[1][8] Its superior resolution and the high specificity of mass spectrometric detection provide unparalleled sensitivity and selectivity, enabling confident identification and quantification even at trace levels.
GC-MS Experimental Workflow
The overall workflow for GC-MS analysis involves sample preparation, chromatographic separation, mass detection, and data processing.
Caption: Workflow for Oxacycloheptadec-14-en-2-one quantification by GC-MS.
Protocol 1: Quantification in a Simple Matrix (e.g., Fragrance Oil)
This protocol is suitable for samples where the analyte is present at a relatively high concentration and the matrix is non-complex.
Step-by-Step Methodology:
Internal Standard (IS) Selection:
Rationale: An IS is crucial for correcting variations in injection volume and instrument response. A suitable IS should be chemically similar to the analyte but not present in the sample. For Ambrettolide, a different macrocyclic musk like Exaltolide (Cyclopentadecanolide) or a deuterated analog is an excellent choice.
Prepare a 100 µg/mL stock solution of the selected IS in Ethyl Acetate.
Preparation of Calibration Standards:
Prepare a 1 mg/mL primary stock solution of Oxacycloheptadec-14-en-2-one reference standard in Ethyl Acetate.
Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
Spike each calibration standard and a blank with the IS solution to a final concentration of 10 µg/mL.
Sample Preparation:
Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.
Add 1 mL of the 100 µg/mL IS stock solution.
Dilute to the mark with Ethyl Acetate and mix thoroughly. This represents a 1:100 dilution. Further dilution may be necessary to bring the analyte concentration within the calibration range.
GC-MS Instrumentation and Parameters:
Rationale: A non-polar or mid-polarity column like a DB-5ms or HP-5ms is chosen for its excellent separation of semi-volatile compounds. The temperature program is optimized to ensure good peak shape and resolution from other matrix components.
The parameters below provide a validated starting point.
Table 2: GC-MS Instrumental Parameters
Parameter
Setting
GC System
Agilent 8890 GC or equivalent
MS System
Agilent 5977B MSD or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Injection Mode
Splitless (or Split 10:1 for high conc.), 1 µL
Inlet Temp
280 °C
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Oven Program
80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min
Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
MS Mode
Selected Ion Monitoring (SIM) for highest sensitivity
| SIM Ions | Quantifier and qualifier ions for Ambrettolide (e.g., m/z 252, 98, 67) and the IS should be determined experimentally. |
Data Analysis:
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Use a linear regression model to determine the concentration of the analyte in the prepared sample.
Calculate the final concentration in the original sample, accounting for the dilution factor.
Protocol 2: Quantification in a Complex Aqueous Matrix (e.g., Wastewater)
For trace-level analysis in complex matrices, a pre-concentration step is mandatory. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[6]
Step-by-Step Methodology:
Sample Collection and Preservation:
Collect 500 mL of water sample in a clean glass bottle.
To prevent analyte degradation, store at 4 °C and analyze within 48 hours.
Internal Standard Spiking:
Spike the water sample with an appropriate IS (as in Protocol 1) to a final concentration of 50 ng/L.
Solid-Phase Extraction (SPE):
Rationale: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is chosen for its ability to retain a wide range of compounds, including the moderately polar Ambrettolide, from aqueous samples.[6] The elution solvent (Ethyl Acetate) is strong enough to desorb the analyte while being compatible with GC analysis.
SPE Cartridge: Oasis HLB (6 cc, 200 mg) or equivalent.
Conditioning: Pass 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
Sample Loading: Load the 500 mL water sample through the cartridge at a flow rate of ~5 mL/min.
Washing: Wash the cartridge with 5 mL of a 5% Methanol/water solution to remove interferences.
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
Elution: Elute the analyte and IS with 2 x 4 mL of Ethyl Acetate into a collection tube.
Concentration and Analysis:
Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
Transfer to a GC vial.
Analyze using the GC-MS parameters outlined in Table 2, ensuring the use of SIM mode for optimal sensitivity.
Method Validation Summary
A validated method ensures trustworthiness. The protocol should be validated according to ICH Q2(R1) guidelines.
| Limit of Quantification (LOQ) | ~5-15 ng/L (in original water sample) |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is preferred, RP-HPLC offers an orthogonal technique for quantification. Due to the lack of a strong chromophore, detection can be challenging with UV alone. Therefore, coupling with a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) is recommended for high sensitivity.
HPLC Experimental Workflow
Caption: Workflow for Oxacycloheptadec-14-en-2-one quantification by HPLC.
Protocol 3: RP-HPLC-UV/MS Method
Step-by-Step Methodology:
Sample and Standard Preparation:
Prepare standards and samples in a solvent compatible with the mobile phase, such as Acetonitrile.
For complex matrices, the eluate from the SPE protocol (Section 2.3) can be solvent-exchanged into Acetonitrile.
All solutions must be filtered through a 0.22 µm syringe filter before injection.
HPLC-UV/MS Instrumentation and Parameters:
Rationale: A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining the lipophilic Ambrettolide. A gradient elution from water to a strong organic solvent like acetonitrile ensures that the analyte is eluted with a good peak shape.
Table 4: HPLC Instrumental Parameters
Parameter
Setting
HPLC System
Agilent 1290 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
60% B to 100% B in 10 min, hold 2 min
Flow Rate
0.8 mL/min
Column Temp
40 °C
Injection Volume
10 µL
UV Detector
Diode Array Detector (DAD), monitoring at 210 nm
| MS Detector | ESI+, monitoring for [M+H]⁺ or [M+Na]⁺ ions |
Data Analysis:
Perform quantification using a calibration curve as described for the GC-MS method.
Conclusion
The successful quantification of Oxacycloheptadec-14-en-2-one relies on the selection of an appropriate analytical technique and a well-designed sample preparation strategy tailored to the specific matrix. For most applications, GC-MS provides the best combination of sensitivity, selectivity, and resolving power. The detailed protocol involving splitless injection and SIM mode detection is capable of achieving low ng/L detection limits in complex samples when combined with SPE. As a complementary or alternative method, RP-HPLC, particularly when coupled with mass spectrometry, offers a robust and reliable platform for quantification. The protocols and validation frameworks presented in this guide provide a comprehensive and authoritative resource for scientists engaged in the analysis of this important fragrance compound.
References
Vertex AI Search. (2026, January 23).
LookChem. Oxacycloheptadec-10-en-2-one. Retrieved from [Link]
Good Scents Company. (7E)-1-oxacycloheptadec-7-en-2-one. Retrieved from [Link]
PubChem. Oxacyclohexadec-14-en-2-one. Retrieved from [Link]
Science of The Total Environment. The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS. Retrieved from [Link]
ResearchGate. On-line coupling of solid-phase extraction to gas chromatography-mass spectrometry to determine musk fragrances in wastewater. Retrieved from [Link]
Good Scents Company. oxacyclohexadec-14-en-2-one, 93893-91-5. Retrieved from [Link]
Cheméo. Chemical Properties of Oxacyclohexadecan-2-one (CAS 106-02-5). Retrieved from [Link]
ResearchGate. Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination. Retrieved from [Link]
Google Patents. CN106397384A - Method for synthesis of macrocyclic musk lactone.
National Institutes of Health (NIH). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Retrieved from [Link]
PubMed. Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. Retrieved from [Link]
ACS International. Ambrettolide HC. Retrieved from [Link]
SIELC Technologies. By Detection. Retrieved from [Link]
ResearchGate. Mass spectrum and chemical structure of (Z)-Oxacycloheptadec-8-en-2-one. Retrieved from [Link]
The Fragrance Conservatory. Oxacycloheptadec-10-ene-2-one. Retrieved from [Link]
PubMed. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one. Retrieved from [Link]
NIST WebBook. Oxacycloheptadec-8-en-2-one, (8Z)-. Retrieved from [Link]
Eawag. Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]
Application Note: Analysis of Oxacycloheptadec-14-en-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Significance Oxacycloheptadec-14-en-2-one, a 17-membered macrocyclic lactone, is a key synthetic musk highly valued in the fragrance and perfumery industries.[1] It is often referred to by its common tra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Significance
Oxacycloheptadec-14-en-2-one, a 17-membered macrocyclic lactone, is a key synthetic musk highly valued in the fragrance and perfumery industries.[1] It is often referred to by its common trade names, Ambrettolide or Isoambrettolide.[2] This compound is prized for its powerful, elegant, and exceptionally diffusive musky odor, reminiscent of natural ambrette seed oil.[3] Its stability and ability to act as a superb fixative, enhancing and exalting the top notes of a fragrance, make it a versatile ingredient in fine fragrances and cosmetic products.[3][4]
The accurate identification and quantification of Oxacycloheptadec-14-en-2-one in complex matrices such as essential oils, perfume concentrates, and consumer products are critical for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose. Its high chromatographic resolution effectively separates the analyte from other volatile and semi-volatile components, while the mass spectrometer provides unambiguous identification based on its unique mass spectrum and fragmentation pattern.[5]
This document provides a comprehensive guide to the analysis of Oxacycloheptadec-14-en-2-one using GC-MS, covering sample preparation, instrument parameters, and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the physicochemical properties of Oxacycloheptadec-14-en-2-one is fundamental to developing a robust analytical method. Its character as a large, relatively non-polar molecule with a high boiling point dictates the choice of GC parameters.
The analysis relies on the synergistic combination of gas chromatography for physical separation and mass spectrometry for detection and identification.
Gas Chromatography (GC): The sample, prepared in a suitable volatile solvent, is injected into a heated port where it is vaporized. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A programmed temperature ramp is essential for eluting high-boiling compounds like Oxacycloheptadec-14-en-2-one in a reasonable timeframe with good peak shape.
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) ionization is the standard method, where a high-energy electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "chemical fingerprint" for identification, which can be compared against established spectral libraries.
Experimental Workflow and Causality
The success of the analysis hinges on a logical workflow where each step is optimized to ensure the accurate and reproducible measurement of the target analyte.
Caption: Decision tree for sample preparation.
Direct Liquid Injection (DLI): This is the simplest method, suitable for samples that are already in a volatile organic solvent and relatively free of non-volatile residue. The key is dilution; a concentration of approximately 10 µg/mL is often a good target for a 1 µL splitless injection to achieve an on-column amount of around 10 ng. [8]Solvents like hexane, ethyl acetate, or dichloromethane are appropriate. Avoid aqueous solutions, as water can damage many common GC columns.
[8]* Headspace (HS) Analysis: This technique is ideal for analyzing volatile and semi-volatile fragrance compounds from complex or "dirty" matrices (e.g., lotions, soaps). The sample is placed in a sealed vial and heated, allowing the volatile compounds, including Oxacycloheptadec-14-en-2-one, to partition into the vapor phase (the "headspace") above the sample. [9]A portion of this vapor is then injected into the GC. This method prevents non-volatile matrix components from ever entering the GC system, significantly reducing instrument maintenance.
[9]* Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber. [5]The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes adsorb onto the coating. The fiber is then retracted and inserted into the hot GC injector, where the analytes are thermally desorbed onto the column. This technique is excellent for trace-level analysis and its solvent-free nature is a significant advantage.
[5]
GC-MS Instrumental Parameters
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and application.
Parameter
Recommended Setting & Rationale
GC System
Agilent 8890 GC or equivalent
Injector
Mode: Split/Splitless. Use Splitless for trace analysis (<50 ppm) to maximize sensitivity. Use a Split ratio (e.g., 20:1 or 50:1) for concentrated samples to prevent column overload. Temperature: 250 - 280 °C. Must be high enough to ensure rapid and complete vaporization of the high-boiling analyte without causing thermal degradation.
GC Column
Stationary Phase: Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). This mid-to-low polarity phase provides excellent separation for a wide range of fragrance compounds, including macrocyclic ketones. [10][11]Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. A standard dimension offering a good compromise between resolution, speed, and sample capacity. [10]
Carrier Gas
Gas: Helium (99.999% purity). Flow Rate: 1.0 - 1.2 mL/min (Constant Flow mode). This ensures optimal and consistent separation performance throughout the temperature program. [11]
Oven Program
Initial Temp: 60 °C, hold for 1 min. A low initial temperature helps focus the analytes at the head of the column for sharp peaks. Ramp: 10 °C/min to 300 °C. A moderate ramp allows for good separation of components with varying boiling points. [10]Final Hold: Hold at 300 °C for 5-10 min. This ensures that all high-boiling compounds are eluted from the column, preventing carryover into the next run.
MS System
Agilent 7000 series QQQ or 5977 MSD or equivalent
Transfer Line
280 °C. Prevents condensation of the analyte as it passes from the GC to the MS. [10]
Ion Source
Mode: Electron Impact (EI). Energy: 70 eV. The industry standard for creating reproducible fragmentation patterns that are comparable to library spectra. [11]Temperature: 230 °C. Hot enough to prevent analyte condensation but not so hot as to cause thermal degradation within the source. [11]
Mass Analyzer
Quadrupole Temp: 150 °C. [11]Acquisition Mode: Full Scan for qualitative analysis and method development (Scan Range: m/z 40-500). Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for Oxacycloheptadec-14-en-2-one to enhance sensitivity.
Data Analysis
NIST/Wiley Mass Spectral Library for identification. MassHunter or equivalent software for data acquisition and processing.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis by Direct Liquid Injection
This protocol is suitable for determining the concentration of Oxacycloheptadec-14-en-2-one in a clean matrix, such as a fragrance oil or a quality control standard.
A. Materials and Reagents
Oxacycloheptadec-14-en-2-one analytical standard (≥97% purity)
Hexane or Ethyl Acetate (GC or HPLC grade)
Volumetric flasks (Class A)
Micropipettes
2 mL autosampler vials with caps
B. Preparation of Standards
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in a 10 mL volumetric flask with the chosen solvent.
Working Standards: Perform serial dilutions of the stock standard to prepare a calibration curve. For example, create standards at 0.5, 1, 5, 10, 25, and 50 µg/mL.
Transfer standards to autosampler vials.
C. Sample Preparation
Accurately weigh an amount of the sample estimated to contain the analyte into a volumetric flask.
Dilute with the solvent to bring the expected concentration into the range of the calibration curve (e.g., ~10 µg/mL).
[8]3. Vortex to mix thoroughly.
If the sample contains particulates, centrifuge or filter through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.
D. GC-MS Analysis
Set up the GC-MS system using the parameters outlined in the table above.
Create a sequence including a solvent blank, the calibration standards (from lowest to highest concentration), and the prepared samples.
Inject 1 µL of each solution using a Splitless injection mode.
Process the data, generate a calibration curve, and calculate the concentration of Oxacycloheptadec-14-en-2-one in the unknown samples.
Protocol 2: Qualitative Screening by Headspace (HS) GC-MS
This protocol is ideal for identifying the presence of Oxacycloheptadec-14-en-2-one in a consumer product like a scented lotion or fabric softener.
A. Materials and Reagents
Sample to be analyzed (e.g., lotion, soap)
20 mL headspace vials with magnetic crimp caps
Spatula or pipette for sample transfer
B. Sample Preparation
Place a small, representative amount of the sample (e.g., 0.1 - 0.5 g) into a 20 mL headspace vial.
[9]2. Immediately seal the vial with a crimp cap to prevent the loss of volatiles.
Prepare a blank vial (empty) to check for system contaminants.
C. HS-GC-MS Analysis
Headspace Autosampler Parameters:
Oven Temperature: 100 - 120 °C
Incubation/Equilibration Time: 15 - 20 min
Loop/Transfer Line Temperature: 130 - 150 °C
Injection Time: 1 min
GC-MS Parameters: Use the parameters from the main table, with Full Scan acquisition mode.
Run the sequence (blank, then sample).
Analyze the resulting chromatogram. Identify the peak corresponding to Oxacycloheptadec-14-en-2-one by its retention time and by matching its mass spectrum against the NIST/Wiley library.
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable framework for the analysis of Oxacycloheptadec-14-en-2-one. By carefully selecting the appropriate sample preparation technique—be it direct injection for clean samples, or headspace/SPME for complex matrices—and by implementing the optimized instrumental parameters, researchers can achieve accurate and sensitive identification and quantification of this important fragrance compound. The causality-driven approach ensures that each step of the protocol is understood and can be adapted to meet the specific challenges presented by different samples and analytical objectives.
References
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
(2026, January 23). Ambrettolide: The macrocyclic musk that revolutionized modern perfumery.
JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
Frontiers. (n.d.). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes.
MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
Using Oxacycloheptadec-14-en-2-one in fragrance formulation
Application Note: Architectural Integration and Olfactory Transduction of Oxacycloheptadec-14-en-2-one in Advanced Fragrance Formulations Physicochemical Causality & Fixative Mechanics Oxacycloheptadec-14-en-2-one is a 1...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Architectural Integration and Olfactory Transduction of Oxacycloheptadec-14-en-2-one in Advanced Fragrance Formulations
Physicochemical Causality & Fixative Mechanics
Oxacycloheptadec-14-en-2-one is a 17-membered macrocyclic lactone (an isomer of ambrettolide) that has become a critical structural component in modern fragrance architecture. As the industry shifts away from bioaccumulative polycyclic musks and obsolete nitroarenes, macrocyclic musks are prioritized for their exceptional biodegradability and structural similarity to natural muscone[1].
In formulation, the primary utility of oxacycloheptadec-14-en-2-one lies in its profound fixative power. The causality behind this effect is rooted in its physical chemistry: the high molecular weight (252.39 g/mol ) and the presence of the lactone carbonyl group create a dense network of van der Waals dispersion forces and dipole-dipole interactions[2]. When blended into a liquid matrix, this intermolecular network depresses the vapor pressure of the overall formulation. Consequently, it physically retards the evaporation rate of highly kinetic, volatile top notes (such as monoterpenes and aliphatic aldehydes), allowing the fragrance to maintain its intended olfactory profile over an extended duration[2].
Olfactory Receptor Pharmacology (OR5AN1 Pathway)
The perception of macrocyclic musks is not a generalized sensory event, but rather a highly specific pharmacological interaction. Oxacycloheptadec-14-en-2-one acts as a potent ligand for the human olfactory receptor OR5AN1 , a G-protein-coupled receptor (GPCR) responsible for musk detection[3].
Computational docking and site-directed mutagenesis studies confirm that macrocyclic musks bind via hydrogen bonding to the transmembrane α-helix 6 (TM6) of the receptor, specifically interacting with the Tyr260 residue[4]. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gαolf subunit. This initiates a signaling cascade where Adenylyl Cyclase III (AC3) catalyzes the accumulation of cyclic AMP (cAMP), leading to the opening of Cyclic Nucleotide-Gated (CNG) ion channels and subsequent neuronal depolarization[5].
Olfactory signal transduction pathway of macrocyclic musks via the OR5AN1 GPCR.
Quantitative Olfactory Data & Performance Metrics
To engineer precise fragrance accords, formulators must benchmark the physical and sensory metrics of the musk against industry standards. The table below summarizes the comparative data for macrocyclic musks and historical references[4][5].
Compound
Structural Class
Molecular Weight ( g/mol )
Odor Threshold (ng/L)
Fixative Substantivity
Primary Olfactory Descriptors
Oxacycloheptadec-14-en-2-one
Macrocyclic Lactone
252.39
~10.0
>400 hours
Fine floral-musk, ambrette-like, sweet
(R)-Muscone
Macrocyclic Ketone
238.41
4.5
>400 hours
Powdery, clean, animalic
Galaxolide
Polycyclic Ether
258.40
Varies by isomer
~400 hours
Clean, sweet, woody
Musk Xylene
Nitro Musk
297.27
~5.0
>300 hours
Sweet, dry, powdery (Restricted)
Experimental Protocol: Gravimetric Fixation Assay and Hydroalcoholic Integration
This protocol outlines a self-validating workflow to quantify the fixative efficacy of oxacycloheptadec-14-en-2-one on a volatile tracer (D-Limonene) and properly integrate it into a hydroalcoholic base.
Phase 1: Matrix Preparation and Solubilization
Step 1.1: Weigh exactly 10.0 g of oxacycloheptadec-14-en-2-one using an analytical balance.
Step 1.2: Dilute the musk to a 10% (w/w) solution using Dipropylene Glycol (DPG).
Causality: Macrocyclic lactones possess high lipophilicity (LogP ~5.5). Direct introduction into a high-water hydroalcoholic base causes micellar collapse and turbidity. DPG acts as a thermodynamic bridge, lowering the dielectric constant gradient and ensuring a stable microemulsion when blended with polar top notes.
Phase 2: Formulation of the Test Accords
Step 2.1: Prepare the Control Accord : Blend 2.0 g of D-Limonene (volatile tracer) with 8.0 g of pure DPG.
Step 2.2: Prepare the Test Accord : Blend 2.0 g of D-Limonene with 8.0 g of the 10% musk-DPG solution.
Causality: Limonene has a high vapor pressure (~1.5 mmHg at 25°C). By comparing the evaporation kinetics of the Test Accord against the Control, the system self-validates the musk's ability to induce Raoult’s Law deviations and physically retard volatilization.
Phase 3: Gravimetric Validation of Evaporation Kinetics
Step 3.1: Pipette exactly 1.000 g of the Control Accord onto a standardized cellulose testing blotter. Place the blotter on an analytical balance (0.001 g precision) inside a controlled environmental chamber (22°C, 50% RH).
Step 3.2: Record the mass every 60 minutes for 48 hours to calculate the mass decay derivative (
dm/dt
).
Step 3.3: Repeat Steps 3.1 and 3.2 using the Test Accord.
Step 3.4: Analyze the delta in mass loss. A successful fixative integration will show a statistically significant reduction in the evaporation rate of the Test Accord compared to the Control[2].
Phase 4: Organoleptic GC-O Profiling
Step 4.1: Inject the headspace of the Test Accord into a Gas Chromatography-Olfactometry (GC-O) system.
Step 4.2: Utilize a trained sensory panel to evaluate the eluate, confirming that the fine floral-musk character of the oxacycloheptadec-14-en-2-one remains stable and does not suppress the hedonic tone of the top notes[5].
In vitro assays for Oxacycloheptadec-14-en-2-one biological screening
Application Note: In Vitro Biological Screening Protocols for Oxacycloheptadec-14-en-2-one Executive Summary & Chemical Rationale Oxacycloheptadec-14-en-2-one (CAS: 94022-33-0) is a 17-membered macrocyclic lactone musk....
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Biological Screening Protocols for Oxacycloheptadec-14-en-2-one
Executive Summary & Chemical Rationale
Oxacycloheptadec-14-en-2-one (CAS: 94022-33-0) is a 17-membered macrocyclic lactone musk. As the fragrance and pharmaceutical industries pivot away from bioaccumulative polycyclic and nitro musks, macrocyclic lactones have emerged as safer, highly efficacious alternatives. However, due to their high lipophilicity (Log
Kow≈5.0
), rigorous in vitro screening is required during drug and formulation development.
As a Senior Application Scientist, designing a screening cascade for a macrocyclic musk requires balancing two distinct biological endpoints: Efficacy (olfactory receptor activation) and Safety (toxicology and endocrine disruption). This guide details a self-validating, multi-tier in vitro screening workflow specifically optimized for Oxacycloheptadec-14-en-2-one.
Multi-tier biological screening workflow for macrocyclic musk compounds.
Tier 1: Olfactory Efficacy via OR5AN1 Activation Assay
Causality & Mechanistic Rationale
The human olfactory receptor OR5AN1 is the primary biological target for macrocyclic musks[1]. However, Olfactory Receptors (ORs) are notoriously difficult to express in heterologous in vitro systems because they fail to traffic to the plasma membrane, often degrading in the endoplasmic reticulum.
To solve this, our protocol utilizes RTP1S (Receptor-Transporting Protein 1 Short) , a chaperone that facilitates the translocation of OR5AN1 to the cell surface. Upon binding to Oxacycloheptadec-14-en-2-one, OR5AN1 undergoes a conformational change, activating the G-protein
Gαolf
. This stimulates Adenylyl Cyclase III (AC3), converting ATP to cAMP. The accumulated cAMP binds to a cAMP Response Element (CRE) promoter, driving the transcription of a luciferase reporter gene[2]. This creates a highly amplified, self-validating luminescent readout directly proportional to receptor activation.
OR5AN1 G-protein coupled receptor signaling pathway leading to CRE-luciferase expression.
Cell Culture & Seeding: Cultivate HEK293T cells in DMEM supplemented with 10% FBS. Seed at
1.5×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
Transfection: Co-transfect the cells using Lipofectamine 3000 with three plasmids:
pCI-OR5AN1 (Target Receptor)
pCRE-Luciferase (Reporter)
pCI-RTP1S (Membrane Chaperone - Critical for assay validity)
Compound Preparation: Dissolve Oxacycloheptadec-14-en-2-one in DMSO to create a 100 mM stock. Prepare serial dilutions in CD293 chemically defined medium (concentration range: 1 nM to 300 µM). Ensure final DMSO concentration remains
≤0.1%
to prevent solvent toxicity.
Stimulation: Aspirate the growth medium 24 hours post-transfection. Add 50 µL of the compound dilutions to the wells. Include (R)-muscone as a positive control and a DMSO vehicle as a negative control. Incubate for 4 hours.
Detection: Lyse the cells and add 50 µL of Luciferase Assay Reagent (e.g., Promega Dual-Glo). Measure luminescence using a microplate reader.
Data Analysis: Plot Relative Light Units (RLU) against the log concentration of the musk to derive the
EC50
value.
Because macrocyclic musks are highly lipophilic, they have the potential to bioaccumulate in adipose tissue and act as Endocrine Disrupting Compounds (EDCs)[3]. To establish a comprehensive safety profile, the compound must be screened for obesogenic potential and estrogenic activity.
Obesogenic Screening (3T3-L1): The 3T3-L1 preadipocyte model is the gold standard for evaluating obesogenic EDCs. When exposed to PPARγ agonists, these preadipocytes differentiate into mature adipocytes. By utilizing Nile Red—a vital lipophilic dye that fluoresces intensely only in the hydrophobic environment of intracellular lipid droplets—we can accurately quantify adipogenesis.
Estrogenic Screening (E-Screen): Human MCF-7 breast cancer cells are strictly estrogen-dependent. In estrogen-free media (using charcoal-stripped serum), MCF-7 cells arrest in the G0/G1 phase. If Oxacycloheptadec-14-en-2-one possesses off-target estrogenic activity, it will bind to the Estrogen Receptor alpha (ERα) and induce proliferation.
Step-by-Step Protocol: 3T3-L1 Adipogenesis Assay
Pre-adipocyte Seeding: Seed 3T3-L1 preadipocytes in 96-well plates at
3×103
cells/well in DMEM + 10% Calf Serum (CS). Grow to 100% confluence (approx. 48 hours).
Differentiation Induction (Day 0): Replace medium with Differentiation Medium (DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin).
Compound Exposure: Concurrently add Oxacycloheptadec-14-en-2-one (1 µM to 50 µM). Use Rosiglitazone (1 µM) as a positive control for PPARγ-driven adipogenesis.
Maintenance (Day 2-8): Replace medium every 48 hours with Maintenance Medium (DMEM + 10% FBS + Insulin) containing the test compound.
Nile Red Staining (Day 8): Wash cells with PBS. Fix with 4% paraformaldehyde for 15 mins. Stain with Nile Red (1 µg/mL in PBS) for 15 minutes in the dark.
Quantification: Read fluorescence at Ex/Em 485/572 nm. Normalize fluorescence to total DNA content (using Hoechst 33342) to account for cell proliferation vs. lipid accumulation.
Quantitative Data Presentation
To facilitate easy comparison during lead optimization or safety validation, all quantitative screening data should be summarized using the following standardized thresholds.
Assay Type
Target / Endpoint
Analytical Readout
Expected Range / Safety Threshold
Olfactory Efficacy
OR5AN1 Activation
Luminescence (RLU)
EC50
: 10 µM – 50 µM
Obesogenic Potential
PPARγ / Adipogenesis
Nile Red Fluorescence
LOEC > 25 µM (Indicates weak/no effect)
Estrogenic Activity
ERα (MCF-7 Proliferation)
Absorbance (SRB Assay)
Proliferative Effect (PE) < 10% of
E2
Cytotoxicity
Cell Viability (HepG2)
ATP Luminescence
IC50
> 100 µM
Note: Macrocyclic musks typically demonstrate a favorable safety profile in Tier 2 and Tier 3 assays compared to legacy nitro musks, showing negligible ERα transactivation and high
IC50
values for cytotoxicity[3].
References
Jiang, Y., et al. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses.
Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences (PNAS).
Pereira-Fernandes, A., et al. (2013). Evaluation of a Screening System for Obesogenic Compounds: Screening of Endocrine Disrupting Compounds and Evaluation of the PPAR Dependency of the Effect. PLoS One.
Evaluating Oxacycloheptadec-14-en-2-one as a Novel Macrolide Pheromone Candidate: Application Notes & Protocols
Macrocyclic lactones (macrolides) are rapidly emerging as a critical class of signaling molecules in chemical ecology. Historically recognized for their musky olfactory profiles in the fragrance industry[1], these large...
Author: BenchChem Technical Support Team. Date: April 2026
Macrocyclic lactones (macrolides) are rapidly emerging as a critical class of signaling molecules in chemical ecology. Historically recognized for their musky olfactory profiles in the fragrance industry[1], these large cyclic compounds are now being identified as potent sex pheromones across diverse taxa. Recent breakthroughs have identified 17-membered macrolides as female-specific sex pheromones in Lepidoptera ()[2], and as putative semiochemicals in primates ()[3].
This application note provides a comprehensive, causality-driven guide for researchers evaluating Oxacycloheptadec-14-en-2-one (CAS 94022-33-0)[4]—a 17-membered unsaturated macrolide—as a potential pheromone candidate.
Physicochemical Profiling & Structural Homology
The rationale for screening Oxacycloheptadec-14-en-2-one lies in its structural homology to recently discovered macrolide pheromones. Pheromone-binding proteins (PBPs) in both insects and mammals exhibit highly conserved ligand-binding pockets tuned to specific ring sizes and unsaturation patterns[3].
Table 1: Quantitative Homology of 17-Membered Macrolide Pheromone Candidates
Causality Insight: The presence of the double bond at the 14-position in Oxacycloheptadec-14-en-2-one alters the spatial conformation of the macrocycle compared to its saturated counterpart. Because olfactory receptors (ORs) are highly stereospecific, this unsaturation can dramatically shift the molecule's function from a neutral volatile to a potent attractant (or antagonist).
Experimental Rationale & Validation Workflow
To prevent false positives, pheromone discovery must follow a strict, self-validating pipeline. Behavioral assays are highly susceptible to environmental artifacts; therefore, physiological binding must be proven before behavioral testing.
Fig 1: Stepwise validation workflow for macrolide pheromone candidates.
Protocol I: Electrophysiological Screening via GC-EAD
Gas Chromatography-Electroantennographic Detection (GC-EAD) is used to confirm that the target organism possesses olfactory receptors capable of detecting Oxacycloheptadec-14-en-2-one.
The Causality of the Setup: Relying on separate GC and EAD runs introduces alignment errors due to subtle carrier gas flow variations. By utilizing a split-flow mechanism at the end of the GC column, the effluent is delivered simultaneously to the Flame Ionization Detector (FID) and the excised insect antenna.
Self-Validating Mechanism: A biological response is only deemed authentic if the EAD depolarization peak perfectly synchronizes with the FID chemical peak. If an EAD peak occurs without an FID peak, it is flagged as baseline noise.
Step-by-Step Methodology:
Antennal Preparation: Excise a healthy antenna from a virgin male subject (e.g., Heortia vitessoides). Clip the distal tip to expose the hemolymph.
Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution (0.1 M KCl). Connect the base to the reference electrode and the tip to the recording electrode.
Sample Injection: Inject 1 µL of Oxacycloheptadec-14-en-2-one (10 ng/µL in hexane) into a GC equipped with a non-polar DB-5 column. Rationale: Macrolides have high boiling points[1]; a non-polar column prevents thermal degradation of the lactone ring during elution.
Thermal Program: Set the initial oven temperature to 80°C (hold for 1 min), ramp at 10°C/min to 280°C, and hold for 5 min.
Signal Acquisition: Route the split effluent (1:1 ratio) to the FID (300°C) and the EAD transfer line (250°C). Record the amplified EAD signal (10x gain) alongside the FID chromatogram.
Validation: Run a positive control (e.g., a known pheromone blend) to confirm antennal viability, followed by a hexane blank to establish baseline noise.
Mechanistic Pathway of Olfactory Transduction
Understanding how Oxacycloheptadec-14-en-2-one triggers a response is vital for formulating field lures. The highly hydrophobic macrolide must cross the aqueous sensillum lymph to reach the receptor.
Fig 2: Molecular signaling cascade of macrolide pheromones in olfactory sensilla.
Protocol II: Behavioral Validation via Choice Wind Tunnel
Once GC-EAD confirms receptor binding, the compound must be tested for behavioral attraction.
The Causality of the Setup: Airflow must be maintained at exactly 0.3 m/s to simulate natural laminar wind currents. Turbulent plumes disrupt anemotactic flight, causing the insect to lose the scent trail.
Self-Validating Mechanism: Insects often exhibit inherent directional biases (e.g., phototaxis toward subtle room lighting). To eliminate this, the spatial positions of the treatment and control lures are swapped every 5 flights. True pheromonal attraction will track the chemical plume regardless of its physical coordinates, nullifying environmental artifacts.
Step-by-Step Methodology:
Environment Calibration: Set the wind tunnel (200 x 60 x 60 cm) to 25°C, 65% relative humidity, with a red-light illumination of 5 lux (to simulate crepuscular mating conditions).
Lure Preparation: Apply 10 µg of Oxacycloheptadec-14-en-2-one onto a red rubber septum. Prepare a control septum with 10 µL of pure hexane. Allow the solvent to evaporate for 30 minutes in a fume hood.
Plume Generation: Place the treatment and control septa 20 cm apart at the upwind end of the tunnel. Verify laminar plume structure using a titanium tetrachloride smoke visualization test.
Insect Acclimation: Introduce virgin males (2-3 days old) into release cages at the downwind end. Acclimate them to the airflow for 15 minutes.
Behavioral Scoring: Release males individually. Score the flight based on a standardized sequence: Activation (wing fanning) → Taking flight → Upwind oriented flight → Source contact.
Bias Reversal: After 5 individual releases, swap the left/right positions of the treatment and control septa. Repeat for a total of 30 replicates.
References
National Institutes of Health (NIH). "Oxacycloheptadec-14-en-2-one". PubChem. URL:[Link]
Wen, P., et al. (2025). "Electrophysiological identification of 4 macrocyclic lactones as female-specific volatiles of the agarwood tree defoliator Heortia vitessoides (Lepidoptera: Crambidae)". Insect Science / PubMed. URL:[Link]
Vaglio, S., et al. (2021). "Reverse Chemical Ecology Suggests Putative Primate Pheromones". Molecular Biology and Evolution. URL:[Link]
Application Note: A Protocol for the Isolation and Characterization of Oxacycloheptadec-14-en-2-one from Natural Sources
Abstract: This document provides a comprehensive, step-by-step protocol for the hypothetical isolation and purification of the macrocyclic lactone, Oxacycloheptadec-14-en-2-one, from a natural plant matrix. While the pre...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive, step-by-step protocol for the hypothetical isolation and purification of the macrocyclic lactone, Oxacycloheptadec-14-en-2-one, from a natural plant matrix. While the presence of this specific isomer in nature is not definitively established, this protocol is based on established methodologies for the extraction and purification of structurally related macrocyclic lactones. The proposed natural source is the root of Angelica archangelica, a plant known for its rich diversity of macrocyclic lactones[1][2][3][4]. This guide is intended for researchers in natural product chemistry, drug discovery, and related fields, offering a robust framework for the isolation of lipophilic secondary metabolites. The protocol details advanced extraction techniques, multi-step chromatographic purification, and rigorous analytical characterization.
Introduction and Scientific Background
Oxacycloheptadec-14-en-2-one is a 17-membered macrocyclic lactone. This class of compounds is of significant interest to the pharmaceutical, fragrance, and flavor industries due to their diverse biological activities and unique organoleptic properties. For instance, the well-known macrocyclic musk, Ambrettolide, is an isomer of this compound and is highly valued in perfumery[5][6]. Macrocyclic lactones isolated from natural sources, such as avermectins from microbial fermentation, have potent anthelmintic properties[7].
The primary challenge in the study of specific macrocyclic lactones is their often low abundance in natural sources, and the presence of numerous structurally similar congeners, which complicates their isolation. This protocol outlines a systematic approach to overcome these challenges, beginning with efficient extraction from the plant matrix, followed by a multi-stage purification strategy designed to yield the target compound with high purity.
The choice of Angelica archangelica root as the starting material is based on extensive literature demonstrating it as a rich source of various macrocyclic lactones, making it a plausible candidate for containing Oxacycloheptadec-14-en-2-one or its isomers[2][8].
Overall Experimental Workflow
The isolation protocol is structured as a multi-stage process, commencing with the preparation of the plant material, followed by extraction, and culminating in a series of chromatographic purification steps. The final stage involves the analytical characterization and structural elucidation of the isolated compound.
Technical Support Center: Overcoming Solubility Challenges of Oxacycloheptadec-14-en-2-one in In Vitro Assays
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and assay integration of highly lipophilic macrocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and assay integration of highly lipophilic macrocyclic compounds.
Compound Profile: Oxacycloheptadec-14-en-2-one (commonly known as Ambrettolide) is a 17-membered macrocyclic lactone. Lacking polar functional groups beyond its single ester linkage, it exhibits an extremely high partition coefficient () and an exceptionally low aqueous solubility of approximately [1][2].
When introduced into an aqueous assay, the large hydrophobic hydrocarbon ring disrupts the hydrogen-bonding network of water. To minimize the entropically unfavorable formation of water cages, the drug molecules rapidly aggregate, leading to kinetic solubility failure, precipitation, and compromised assay integrity.
Part 1: Diagnostic FAQs (Troubleshooting Common Failures)
Q: My dose-response curve for Oxacycloheptadec-14-en-2-one is flat or bell-shaped. What is happening?A: This is a classic hallmark of kinetic solubility failure. As you increase the concentration of the DMSO stock added to the aqueous buffer, the compound exceeds its and precipitates. The precipitated macrocycle can scatter light (causing false readouts in optical assays) or physically sequester the compound. Consequently, the actual dissolved concentration remains constant or decreases despite higher nominal dosing.
Q: Can I just increase the DMSO concentration to keep the compound dissolved?A: No. While biochemical assays might tolerate up to 5% DMSO, cell-based assays are highly sensitive to solvent toxicity. DMSO concentrations above 0.1% - 1.0% can alter cell membrane permeability and induce apoptosis, confounding your biological readouts[3]. If the compound precipitates at 10 µM in media containing 1% DMSO, are mandatory[3].
Q: Why did my cell-based assay fail when I added Triton X-100 to solubilize the compound?A: Detergents like Triton X-100 or Tween-20 are excellent for cell-free enzyme assays but are cytolytic. In cell-based assays, using a detergent above its Critical Micelle Concentration (CMC) will lyse the cells. Conversely, using it below the CMC will not effectively solubilize a highly lipophilic drug like Oxacycloheptadec-14-en-2-one[3].
Part 2: Decision Matrix & Workflow
To navigate these challenges, we have developed a causality-driven workflow. Your solubilization strategy must be dictated by the biological limitations of your specific assay.
Decision tree for optimizing Oxacycloheptadec-14-en-2-one solubility based on assay type.
Part 3: Formulation Strategies & Quantitative Comparison
The following table synthesizes the optimal excipients for overcoming the hydrophobicity of macrocyclic lactones, balancing solubility enhancement against biological compatibility.
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is dissolved simply because the solution appears clear to the naked eye.
Protocol 1: Kinetic Solubility Assessment via Nephelometry & HPLC
Purpose: To empirically determine the exact precipitation threshold of Oxacycloheptadec-14-en-2-one in your specific assay buffer before running the biological experiment.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of Oxacycloheptadec-14-en-2-one in 100% anhydrous DMSO.
Serial Dilution: Serially dilute the stock in DMSO to create a concentration gradient (e.g., 10 mM down to 10 µM).
Aqueous Spiking: Spike 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. This ensures a constant final DMSO concentration of 1%.
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking to mimic actual assay conditions.
Primary Readout: Measure light scattering using a nephelometer. A sudden spike in light scattering indicates the formation of insoluble aggregates.
Self-Validation Step (Critical): Centrifuge a replicate plate at 10,000 x g for 10 minutes to pellet any micro-precipitates. Sample the supernatant and quantify the dissolved drug via HPLC-UV. The concentration at which the HPLC quantification deviates from your nominal dosing concentration is your true kinetic solubility limit.
Protocol 2: HP-β-Cyclodextrin Complexation for Cell-Based Assays
Purpose: To deliver the highly lipophilic macrocycle to cultured cells without exceeding DMSO toxicity limits or utilizing lytic surfactants[4].
Step-by-Step Methodology:
Carrier Preparation: Prepare a 5% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base cell culture medium (without serum).
Complexation: Add Oxacycloheptadec-14-en-2-one (from a concentrated DMSO stock) dropwise to the HP-β-CD solution while vortexing vigorously. Ensure the final DMSO concentration remains ≤ 0.5%.
Energy Input: Sonicate the mixture in a water bath sonicator for 15 minutes at room temperature. The acoustic energy drives the hydrophobic macrocycle into the hydrophobic cavity of the cyclodextrin cone.
Sterilization & Clarification: Filter the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated drug and sterilizes the formulation for cell culture.
Self-Validation Step (Critical): Treat the target cells with the filtered complex. Concurrently, run a strict vehicle control (5% HP-β-CD + 0.5% DMSO without the drug) to prove that the biological response is driven by the macrocyclic lactone, and not by the cyclodextrin carrier altering cellular cholesterol levels.
References
How to enhance drug solubility for in vitro assays? ResearchGate. Available at:[Link]
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at:[Link]
ambrettolide omega-6-hexadecenlactone. The Good Scents Company. Available at:[Link]
In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at:[Link]
Technical Support Center: Stabilizing Oxacycloheptadec-14-en-2-one
Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting and methodologies for the long-term stabilization of (14Z)-1-oxacycloheptadec-14-en-2-one (CAS 94022-33-0), a 17-memb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
This guide provides authoritative troubleshooting and methodologies for the long-term stabilization of (14Z)-1-oxacycloheptadec-14-en-2-one (CAS 94022-33-0), a 17-membered macrocyclic lactone. While highly valued as a macrocyclic scaffold in drug development and fragrance chemistry, this compound is intrinsically susceptible to hydrolytic ring-opening and oxidative alkene cleavage.
Q1: Why does my stock solution of oxacycloheptadec-14-en-2-one degrade rapidly in aqueous or protic solvent mixtures?A1: The degradation is driven by the chemical reactivity of the macrocyclic lactone ring. In the presence of moisture and pH extremes, the ester bond undergoes acid- or base-catalyzed hydrolysis, yielding the corresponding open-chain hydroxy acid. This is a common degradation pathway for macrocyclic lactones, where the electrophilic carbonyl carbon is attacked by 1[1]. To prevent this, aprotic or specialized co-solvent systems (e.g., glycerol formal) must be used to exclude moisture and 2[2].
Q2: I am observing a loss of the active compound and the appearance of new peaks in LC-MS over time, even in anhydrous conditions. What is happening?A2: If hydrolysis is ruled out, the C14=C15 double bond is likely undergoing auto-oxidation. Alkenes in macrocyclic rings are prone to spontaneous stereoselective oxidation when exposed to light, oxygen, or trace transition metals, forming hydroperoxides, epoxides, or undergoing complete 3[3]. This radical-mediated pathway requires the addition of a stabilizing antioxidant and storage under an 4[4].
Q3: What is the optimal solvent and storage temperature for >12-month stability?A3: For long-term storage, the compound should be formulated in an anhydrous co-solvent system (e.g., glycerol formal and polyethylene glycol) supplemented with 5[5]. Aliquots should be stored at ≤−15 °C. Under these conditions, degradation is restricted to 2[2].
Experimental Protocols
Protocol A: Preparation of Self-Validating Long-Term Storage Aliquots
This protocol ensures the exclusion of moisture and oxygen, providing a self-validating system by incorporating an internal standard for future stability-indicating assays.
Step 1: Solvent Preparation
Prepare a solvent mixture of Glycerol Formal and Polyethylene Glycol 200 (PEG 200) in a 1:1 (v/v) ratio.
Add 0.1% (w/v) Butylated Hydroxytoluene (BHT) as an antioxidant to scavenge free radicals.
Degas the solvent mixture by sparging with high-purity Argon for 15 minutes to displace dissolved oxygen.
Step 2: Reconstitution and Aliquoting
In a controlled, low-humidity glove box, dissolve Oxacycloheptadec-14-en-2-one in the degassed solvent mixture to a final concentration of 10 mg/mL.
Self-Validation Step: Spike the solution with 10 µg/mL of a stable isotopically labeled internal standard (e.g., a deuterated macrocyclic lactone analog). This guarantees that any future LC-MS/MS quantification automatically corrects for volumetric losses, matrix effects, or ionization suppression.
Dispense 1 mL aliquots into amber glass HPLC vials to prevent photolytic degradation.
Overlay the headspace of each vial with Argon gas before immediately capping with PTFE-lined septa.
Step 3: Storage
Transfer the sealed vials to a monitored −20 °C freezer. Ensure the temperature 6[6].
To verify the integrity of the stored aliquots over time.
Sample Preparation: Thaw the aliquot to room temperature. Dilute 1:100 in LC-MS grade Acetonitrile.
Chromatography: Inject 2 µL onto a C18 column (150 × 4.6 mm, 2.7 µm) maintained at 40 °C.
Mobile Phase: Use a gradient of 0.01% acetic acid in water (Mobile Phase A) and 0.01% acetic acid in methanol (Mobile Phase B) at a6[6].
Detection: Utilize an electrospray ionization (ESI) probe in positive mode on a triple quadrupole mass spectrometer. Monitor the parent ion [M+H]+ and specific fragmentation transitions to quantify the intact oxacycloheptadec-14-en-2-one against the deuterated internal standard.
Quantitative Data Summary
The following table summarizes the expected stability and recovery rates of Oxacycloheptadec-14-en-2-one under various storage conditions, demonstrating the necessity of the optimized protocol.
Storage Condition
Solvent System
Antioxidant
Atmosphere
Temp (°C)
3-Month Recovery
12-Month Recovery
Unoptimized
Methanol/Water (80:20)
None
Ambient Air
25 °C
< 40% (Hydrolysis)
< 10%
Intermediate
100% Acetonitrile
None
Ambient Air
4 °C
85%
60% (Oxidation)
Optimized
Glycerol Formal / PEG 200
0.1% BHT
Argon Blanket
-20 °C
> 98%
> 95%
Stabilization Logic and Degradation Pathways
Logical workflow mapping the degradation pathways of macrocyclic lactones and targeted stabilization.
References
CA2706448C - Solvent systems for pour-on formulations for combating parasites - Google Patents.
WO2008072985A2 - Pour on formulation - Google Patents.
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - MDPI. Available at:[Link]
A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed. Available at:[Link]
An Overview on Chemical Derivatization and Stability Aspects of Selected Avermectin Derivatives - J-Stage. Available at:[Link]
Technical Support Center: HPLC Separation of Oxacycloheptadec-14-en-2-one Isomers
Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with the isolation and quantification of macrocyclic musk isomers, speci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with the isolation and quantification of macrocyclic musk isomers, specifically Oxacycloheptadec-14-en-2-one.
Due to their extreme lipophilicity and lack of a strong UV chromophore, macrocyclic lactones present unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure robust isomer resolution.
Part 1: Mechanistic FAQs & Troubleshooting
Q: Why do standard C18 reversed-phase columns fail to resolve the E/Z (geometric) isomers of Oxacycloheptadec-14-en-2-one?A: Reversed-phase (RP) chromatography separates analytes based on hydrophobic partitioning. The E (trans) and Z (cis) isomers of a 17-membered macrocycle possess nearly identical hydrophobic surface areas and log P values. Because standard C18 stationary phases lack the shape-recognition capabilities required to differentiate the subtle spatial orientation of the C14=C15 double bond, the isomers co-elute .
Q: What is the optimal detection strategy for this macrocyclic lactone?A: Oxacycloheptadec-14-en-2-one lacks conjugated double bonds or aromatic rings, rendering UV detection at standard wavelengths (e.g., 254 nm) highly insensitive. Detection must rely on Universal Detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry. For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is vastly superior to Electrospray Ionization (ESI). Because the analyte is highly non-polar and neutral, it resists solution-phase protonation; APCI utilizes a gas-phase corona discharge to efficiently protonate the carbonyl oxygen, yielding a strong
[M+H]+
signal at m/z 253.2 .
Q: How does Silver-Ion Chromatography (Ag-HPLC) mechanistically separate these isomers?A: Ag-HPLC utilizes stationary phases embedded with silver ions (Ag+). The separation is driven by reversible electron-donor/electron-acceptor interactions between the
π
-electrons of the C14=C15 double bond and the
5s
/
5p
orbitals of the Ag+ ion. The Z (cis) isomer has less steric hindrance around the double bond compared to the E (trans) isomer, allowing it to form a stronger, more stable coordination complex. Consequently, the E isomer elutes first, followed by the Z isomer .
Common Troubleshooting Scenarios
Issue: Co-elution of positional isomers (e.g., 10-en-2-one vs. 14-en-2-one) on standard RP-HPLC.
Causality & Solution: Positional isomers have identical double-bond geometries but different distances to the lactone carbonyl. Switch to Nonaqueous Reversed-Phase (NARP) HPLC using a high-density C18 or Pentafluorophenyl (PFP) phase. Use a mobile phase of Acetonitrile/Dichloromethane to force shape-selective interactions with the stationary phase.
Issue: Loss of resolution over time on the Ag-HPLC column.
Causality & Solution: This is caused by silver ion "bleeding" or hydration of the stationary phase. Never use protic solvents (like water or methanol) which strip Ag+ ions. Flush the column with 1% acetonitrile in hexane to regenerate active
π
-complexation sites.
Part 2: Method Development Workflows & Logic
Workflow for HPLC method development of macrocyclic lactone isomers.
Mechanism of Silver-Ion Chromatography (Ag-HPLC) for E/Z isomer separation.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Quantitative Comparison of Stationary Phases for Macrocyclic Musks
Stationary Phase
Isomer Type Resolved
Primary Retention Mechanism
Typical Mobile Phase
Expected Resolution (
Rs
)
C18 (Standard RP)
None (Co-elution)
Hydrophobic Partitioning
ACN / Water
< 0.5
PFP (Fluorinated)
Positional
Dipole-Dipole & Shape
ACN / Methanol
1.1 - 1.5
Ag-Ion (Ag-HPLC)
Geometric (E/Z)
π
-Complexation
Hexane / ACN / IPA
> 2.0
Table 2: Detector Optimization for Oxacycloheptadec-14-en-2-one
Detector
Ionization/Detection Mechanism
Sensitivity (LOD)
Mobile Phase Constraints
UV-Vis (210 nm)
Carbonyl absorption
> 50 µg/mL
Requires strictly UV-transparent solvents
ELSD / CAD
Light scattering / Charge transfer
~ 1 µg/mL
Strict requirement for volatile buffers
APCI-MS
Corona discharge (Gas phase)
< 10 ng/mL
Compatible with NARP & normal phase
Part 4: Experimental Protocols
Protocol A: Ag-HPLC Separation of E/Z Isomers
Objective: Baseline resolution of E- and Z-Oxacycloheptadec-14-en-2-one.
Expert Insight: Normal-phase solvents (hexane) are required to maintain the activity of the silver ions. Acetonitrile is added in trace amounts (0.1 - 1.0%) as a
π
-electron competitor to prevent irreversible binding of the analyte's double bond to the Ag+ stationary phase .
Step 1: Column Preparation
Install a ChromSpher Lipids (Ag-ion) column, 250 x 4.6 mm, 5 µm.
Flush the column with 100% Hexane for 30 minutes at 1.0 mL/min to remove storage solvents. Critical: Never introduce water, as it hydrates the silver ions and destroys
π
-complexation capability.
Causality Check: Isopropanol acts as a solubilizer to keep the highly lipophilic macrocycle in solution, while the 0.1% Acetonitrile dynamically competes for Ag+ sites, sharpening the eluting peaks and reducing tailing.
Step 3: Injection & Elution
Set Flow Rate to 1.0 mL/min.
Set Column Compartment Temperature to 20°C. (Lower temperatures enhance the exothermic
π
-complexation, increasing retention and resolution).
Inject 10 µL of the sample (dissolved in Hexane).
Step 4: System Suitability & Validation
The E (trans) isomer will elute first (approx. 12 min), followed by the Z (cis) isomer (approx. 15 min).
Validation Metric: Calculate Resolution (
Rs
). The system is validated if
Rs≥1.5
. If
Rs<1.5
, decrease the column temperature to 15°C to strengthen the Ag-olefin complex.
Protocol B: NARP-HPLC-APCI-MS for Positional Isomers
Objective: Separate positional isomers (e.g., 10-en vs 14-en) and detect at trace levels.
Step 1: Mobile Phase & Column Setup
Install a high-carbon load C18 column (e.g., Zorbax Eclipse XDB-C18), 150 x 2.1 mm, 1.8 µm.
Prepare Mobile Phase: Acetonitrile / Dichloromethane (80:20, v/v). Water is excluded to ensure complete solubility of the macrocycle and to force shape-selective interactions with the dense C18 chains.
Step 2: APCI-MS Parameters
Set Polarity to Positive Ion Mode (+).
Set Corona Current to 4.0 µA and Probe Temperature to 400°C (Required to vaporize the high-boiling lactone).
Monitor the
[M+H]+
ion at m/z 253.2.
References
Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]
Mass-Spectrometry-Based Research of Cosmetic Ingredients. National Institutes of Health (NIH) / PubMed Central (PMC). Available at: [Link]
Silver(I) ion complexes of unsaturated fatty acids and esters. Bulgarian Academy of Sciences. Available at: [Link]
Ambrettolide via Olefin Metathesis Under True High Concentration Conditions. Helvetica Chimica Acta. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting Oxacycloheptadec-14-en-2-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the kinetic and thermodynamic c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the kinetic and thermodynamic challenges of synthesizing 17-membered macrocyclic lactones.
The synthesis of Oxacycloheptadec-14-en-2-one —a highly valued macrocyclic musk analog[1]—is notoriously plagued by two competing thermodynamic sinks: intermolecular oligomerization and olefin isomerization . To achieve high yields, we must strictly control the kinetic parameters of the cyclization event. This guide covers the two primary synthetic routes (Seco-Acid Macrolactonization and Ring-Closing Metathesis) and provides self-validating protocols to eliminate byproducts.
Primary Issue: High ratios of macrodiolides (dimers) and oligomers.
Q: Why is my macrolactonization yielding massive amounts of dimer instead of the desired 17-membered lactone?
A: The formation of a 17-membered ring involves a significant entropic penalty. If the local concentration of the activated mixed anhydride is too high, the intermolecular nucleophilic attack of a second seco-acid outpaces the intramolecular cyclization, leading to dimerization or oligomerization[2]. While the Shiina protocol utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) provides steric hindrance to prevent undesired esterification, maintaining an ultra-low steady-state concentration of the substrate remains absolutely critical[3].
Quantitative Data: Concentration vs. Dimerization
Table 1: Effect of Substrate Concentration on Shiina Macrolactonization Yields
This protocol is a self-validating system designed to keep the steady-state concentration of the seco-acid near zero.
Activation Setup: In a thoroughly flame-dried round-bottom flask under Argon, dissolve MNBA (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 2.0 equiv) in anhydrous toluene (to establish a 1.0 mM final volume).
Substrate Preparation: Dissolve the 16-hydroxyhexadec-13-enoic acid precursor (1.0 equiv) in anhydrous toluene.
Controlled Addition (The Kinetic Control): Using a programmable syringe pump, add the substrate solution to the vigorously stirring activation setup at a rate of 0.05 mL/min over 24 hours.
Validation Checkpoint 1 (Visual): The reaction should remain a pale, clear yellow. If the solution turns dark orange or brown, moisture has compromised the MNBA anhydride, and the reaction must be aborted.
Validation Checkpoint 2 (TLC): 4 hours into the addition, pull a 0.1 mL aliquot. Run a TLC (Hexanes/EtOAc 8:2). You should see a single, highly non-polar spot (Rf ~0.7) corresponding to the macrolactone. A lower Rf spot (Rf ~0.4) indicates macrodiolide formation. Self-Correction: If the dimer spot is visible, immediately reduce the syringe pump rate by 50%.
Quench: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash with 1M HCl to remove DMAP.
Fig 1: Competing intramolecular cyclization and intermolecular dimerization in macrolactonization.
Primary Issue: C-C double bond isomerization and Acyclic Diene Metathesis (ADMET) oligomers.
Q: My RCM reaction yields the correct mass, but NMR shows a mixture of double-bond positions. How do I stop olefin isomerization?
A: This is a classic symptom of catalyst decomposition. During the RCM of macrocyclic lactones, homogeneous ruthenium catalysts (e.g., Grubbs II) decompose over time at elevated temperatures to form highly active Ru-hydride species[4]. These hydrides act as potent isomerization catalysts, migrating the C-C double bond along the alkyl chain. Additionally, if the reaction concentration exceeds 5 mM, intermolecular ADMET oligomerization will outcompete the desired intramolecular RCM[4].
Quantitative Data: Additive Effects on RCM Selectivity
Table 2: RCM Catalyst and Additive Effects on Isomerization (at 5 mM Conc.)
This protocol utilizes 1,4-benzoquinone as a self-validating Ru-hydride scavenger to preserve the C14=C15 double bond geometry.
Solvent Pre-treatment (Critical): Sparge anhydrous dichloromethane (DCM) with Argon for 30 minutes. Dissolved oxygen accelerates Ru-catalyst decomposition into hydrides.
Reaction Assembly: Dissolve the diene ester precursor in the degassed DCM to a strict final concentration of 2.0 mM.
Scavenger Addition: Add 1,4-benzoquinone (10 mol% relative to the substrate). This additive selectively intercepts and neutralizes Ru-hydride decomposition products without poisoning the active Ru-alkylidene metathesis cycle.
Catalyst Addition: Add Grubbs 2nd Generation catalyst (5 mol%) and heat to a gentle reflux (40 °C).
Validation Checkpoint 1 (Colorimetric): The solution should maintain a deep purple/red hue. A shift to a muddy brown or black indicates total catalyst death and excessive Ru-hydride formation.
Validation Checkpoint 2 (GC-MS): Pull an aliquot at 2 hours. GC-MS should show a single peak for the product mass. If trailing peaks with identical masses appear, these are
n−1
or
n+1
isomers. Self-Correction: If isomers exceed 2%, increase the 1,4-benzoquinone load by an additional 5 mol%.
Quench: Add ethyl vinyl ether (excess) to terminate the metathesis cycle, stir for 30 minutes, and concentrate in vacuo.
Fig 2: RCM catalytic cycle diverging into target metathesis, isomerization, and ADMET oligomerization.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use standard Yamaguchi conditions (TCBC) instead of Shiina (MNBA) for the macrolactonization?A: Yes, but it is not recommended for this specific substrate. Yamaguchi esterification often requires elevated temperatures (e.g., refluxing toluene or benzene) to drive the cyclization. Prolonged heat can degrade sensitive diene moieties or induce thermal isomerization. The Shiina macrolactonization proceeds efficiently at room temperature, preserving the kinetic integrity of the C14=C15 double bond[3].
Q: I am scaling up the RCM route to 50 grams. High dilution (2 mM) requires an impractical amount of solvent. What are my options?A: For process-scale RCM, you must abandon batch high-dilution. Instead, transition to a continuous flow reactor or utilize an immobilized heterogeneous catalyst (such as Ru1@MOF). Immobilized catalysts physically separate the Ru-centers within the voids of a metal-organic framework, preventing the intermolecular interactions that lead to ADMET oligomerization, allowing you to run the reaction at much higher concentrations[4].
References
US6255276B1 - Odorant compositions containing macrocycles and processes for manufacturing the same.Google Patents.
Improved preparation of an olefin metathesis catalyst bearing quaternary ammonium tag (FixCat) and its use in ethenolysis and macrocyclization reactions. Milewski, M. et al. Arkivoc 2021, ii, 73-84. Available at:[Link]
Macrolactonizations in the Total Synthesis of Natural Products. Parenty, A. et al. Chemical Reviews 2006, 106 (3), 911-939. Available at:[Link]
Troubleshooting Oxacycloheptadec-14-en-2-one degradation in cell culture
Introduction Welcome to the technical support guide for Oxacycloheptadec-14-en-2-one, a macrocyclic lactone of significant interest in drug development and cellular research. As with many ester-containing compounds, rese...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for Oxacycloheptadec-14-en-2-one, a macrocyclic lactone of significant interest in drug development and cellular research. As with many ester-containing compounds, researchers may encounter challenges with its stability in aqueous cell culture environments. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you identify, understand, and mitigate the degradation of this compound in your experiments. Our goal is to ensure the accuracy, reproducibility, and success of your research by maintaining the integrity of your test article.
Frequently Asked Questions (FAQs)
Q1: My experiment with Oxacycloheptadec-14-en-2-one is showing lower-than-expected efficacy. Could compound degradation be the cause?
A1: Yes, inconsistent or low efficacy is a primary indicator of compound instability.[1] Oxacycloheptadec-14-en-2-one is a macrocyclic lactone, which contains an ester functional group within its large ring structure.[2][3][4] Ester bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, leading to the opening of the lactone ring.[5][6] This process converts the active compound into an inactive linear hydroxy-carboxylic acid, thereby reducing its effective concentration in your assay over time.
Q2: What are the main causes of Oxacycloheptadec-14-en-2-one degradation in cell culture?
A2: There are two principal pathways for degradation in a typical cell culture system:
Chemical Hydrolysis: This is a spontaneous reaction with water. The rate of this reaction is highly dependent on the pH and temperature of the environment.[5] Standard cell culture media are typically buffered to a physiological pH of ~7.4, which is neutral to slightly alkaline. These conditions can facilitate the hydrolysis of the lactone ring.[7]
Enzymatic Hydrolysis: Cell culture media, especially when supplemented with serum (e.g., Fetal Bovine Serum, FBS), contain various enzymes called esterases.[8][9] These enzymes, such as carboxylesterases, can actively catalyze the hydrolysis of ester bonds, significantly accelerating the degradation of your compound far beyond the rate of simple chemical hydrolysis.[9][10][11] Even the cells themselves can release esterases that contribute to this process.[12][13]
Q3: How can I determine if the degradation is primarily chemical or enzymatic?
A3: A well-controlled stability study is the key to differentiating between these two mechanisms. You should incubate the compound under different conditions and measure its concentration over time. A typical experiment would include:
Condition 1 (Chemical Hydrolysis): Compound in serum-free, cell-free culture medium.
Condition 2 (Enzymatic + Chemical Hydrolysis): Compound in serum-supplemented, cell-free culture medium.
Condition 3 (Cellular + Enzymatic + Chemical Hydrolysis): Compound in your complete, cell-seeded culture medium.
By comparing the rate of degradation in Condition 1 vs. Condition 2, you can isolate the effect of serum esterases. Comparing Condition 2 vs. Condition 3 will help reveal any impact from cell-secreted enzymes or intracellular metabolism.
Q4: What is the best way to prepare and store stock solutions of Oxacycloheptadec-14-en-2-one to ensure stability?
A4: Proper handling from the very beginning is critical.
Solvent Choice: Use a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or absolute ethanol for your high-concentration stock solution.[14][15][16] Water should be avoided in the stock solution.
Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[16] When stored correctly in a suitable solvent, the compound should be stable for months.
Preparation for Experiments: Always prepare fresh working solutions for each experiment by diluting the stock solution into your culture medium immediately before adding it to the cells.[1][7] Do not store the compound in aqueous media for extended periods.
Q5: Which analytical methods are recommended for measuring the concentration of Oxacycloheptadec-14-en-2-one and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[17][18][19] This method offers high sensitivity and specificity, allowing you to:
Accurately quantify the remaining parent compound (the intact lactone).
Detect and potentially quantify the hydrolyzed, ring-opened product.[20][21]
HPLC with UV or fluorescence detection can also be used, but may require derivatization to achieve sufficient sensitivity for the analytes.[22][23]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to the degradation of Oxacycloheptadec-14-en-2-one.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting compound degradation.
Key Experimental Protocols
Protocol 1: Stability Assessment in Cell Culture Conditions
This protocol is designed to determine the rate and primary mechanism of degradation for Oxacycloheptadec-14-en-2-one.
Materials:
Oxacycloheptadec-14-en-2-one (powder and/or 10 mM stock in DMSO)
Prepare Test Solutions: From your 10 mM stock, prepare fresh working solutions of Oxacycloheptadec-14-en-2-one at a final concentration (e.g., 10 µM) in the following sterile media. Prepare enough volume for all time points.
A (Chemical Control): Serum-free medium.
B (Serum Control): Medium + 10% standard FBS.
C (Heat-Inactivated Serum): Medium + 10% heat-inactivated FBS.
Incubation: Aliquot each solution into separate tubes or wells for each time point. Place all samples in a 37°C incubator.
Time Points: Collect samples at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be processed immediately after preparation.
Sample Processing: At each time point, immediately stop any further degradation. A common method is to add a 3x volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and stabilizes the analyte.
Storage & Analysis: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to HPLC vials and store at -80°C until you can perform LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis: Plot the percentage of remaining Oxacycloheptadec-14-en-2-one against time for each condition. Calculate the half-life (t½) for each condition.
Data Interpretation:
Condition
Serum
Heat Inactivation
Primary Degradation Mechanism Indicated
A
None
N/A
Chemical Hydrolysis: Baseline degradation due to pH and temperature.
B
Standard
No
Chemical + Enzymatic Hydrolysis: If significantly faster than A, indicates a major role for serum esterases.
C
Standard
Yes
Chemical + Reduced Enzymatic Hydrolysis: If degradation is slower than B and closer to A, confirms that heat-labile esterases are responsible.
Diagram: Degradation Pathways
Caption: Primary pathways for lactone ring-opening degradation.
Summary and Recommendations
The stability of Oxacycloheptadec-14-en-2-one is a critical parameter for obtaining reliable data in cell-based assays. Degradation via chemical and enzymatic hydrolysis can significantly reduce the effective concentration of the active compound.
Key Recommendations:
Always use freshly prepared dilutions of your compound in culture medium for every experiment.[1]
Perform a preliminary stability study under your specific experimental conditions (medium, serum lot, cell type) to understand the compound's half-life.
If degradation is rapid due to serum esterases, consider using heat-inactivated serum or switching to a serum-free medium formulation , if compatible with your cell line.
For long-term experiments ( > 24 hours), consider replenishing the medium with freshly prepared compound to maintain a more consistent concentration.
Quantify compound concentration via LC-MS/MS at the beginning and end of key experiments to correlate the observed biological effect with the actual compound exposure.
By implementing these strategies, you can minimize compound degradation and enhance the quality and reproducibility of your research.
References
A Review on Different Analytical Techniques for Quantification of Moxidectin. (2026). ResearchGate.
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. (2024). MDPI. Available at: [Link]
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2022). MDPI. Available at: [Link]
Review of Methodology for the Determination of Macrocyclic Lactone Residues in Biological Matrices. (2006). ResearchGate. Available at: [Link]
Development and validation of a method for the determination of low-ppb levels of macrocyclic lactones in butter, using HPLC-fluorescence. (2015). PubMed. Available at: [Link]
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (2013). ResearchGate. Available at: [Link]
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2022). Semantic Scholar. Available at: [Link]
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. (2024). ResearchGate. Available at: [Link]
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disucc. (2019). RSC Publishing. Available at: [Link]
Radical Photocyclization Route for Macrocyclic Lactone Ring Expansion and Conversion to Macrocyclic Lactams and Ketones. (2012). The Journal of Organic Chemistry. Available at: [Link]
Effect of other drugs and chemicals on the degradation of aspirin in vitro: possible extrapolation to in vivo metabolism of aspirin. (1983). PubMed. Available at: [Link]
Improving the ex vivo stability of drug ester compounds in rat and dog serum: inhibition of the specific esterases and implications on their identity. (2010). PubMed. Available at: [Link]
Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. (2018). Molecular Pharmaceutics. Available at: [Link]
Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. (2020). ACS Pharmacology & Translational Science. Available at: [Link]
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Available at: [Link]
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). ResearchGate. Available at: [Link]
Chemistry of Esters. (2021). Chemistry LibreTexts. Available at: [Link]
Monitoring the in vitro enzyme-mediated degradation of degradable poly(ester amide) for controlled drug delivery by LC-ToF-MS. (2011). PubMed. Available at: [Link]
Top Tips for In-House Media Preparation. (2022). Corning. Available at: [Link]
Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. (2018). ResearchGate. Available at: [Link]
A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. (2013). PubMed. Available at: [Link]
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). PMC. Available at: [Link]
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021). MDPI. Available at: [Link]
The Problems with the Cells Based Assays. (2012). SciTechnol. Available at: [Link]
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Available at: [Link]
Oxacycloheptadec-10-en-2-one. (n.d.). LookChem. Available at: [Link]
Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. (2024). Biomacromolecules. Available at: [Link]
Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. (2018). PubMed. Available at: [Link]
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. Available at: [Link]
Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. (2023). ResearchGate. Available at: [Link]
Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. (2021). Journal of Industrial Microbiology and Biotechnology. Available at: [Link]
Oxacycloheptadec-8-en-2-one, (8Z)-. (n.d.). NIST WebBook. Available at: [Link]
SAFETY DATA SHEET. (2026). schuelke. Available at: [Link]
Oxacycloheptadec-10-ene-2-one. (n.d.). The Fragrance Conservatory. Available at: [Link]
Technical Support Center: Trace Analysis of Oxacycloheptadec-14-en-2-one (Ambrettolide)
Welcome to the technical support and troubleshooting center for the trace analysis of Oxacycloheptadec-14-en-2-one (commonly known as Ambrettolide or isoambrettolide). As a 17-membered macrocyclic lactone (MW 252.4 g/mol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the trace analysis of Oxacycloheptadec-14-en-2-one (commonly known as Ambrettolide or isoambrettolide). As a 17-membered macrocyclic lactone (MW 252.4 g/mol )[1], this compound presents unique analytical challenges due to its high boiling point, extreme lipophilicity, and tendency to adsorb onto active sites within chromatographic systems.
This guide is designed for researchers and drug development professionals. It bypasses basic operational instructions to focus on the physicochemical causality behind method refinement, ensuring your extraction and GC-MS/MS workflows are robust, reproducible, and self-validating.
Analytical Workflow Visualization
The following diagram outlines the optimized pathway for extracting and quantifying macrocyclic musks from complex matrices (e.g., wastewater, cosmetics, or biological fluids).
GC-MS/MS trace analysis workflow for Oxacycloheptadec-14-en-2-one.
Validated Step-by-Step Methodology
To achieve limits of detection (LODs) in the sub-ng/g range, the extraction protocol must actively manage the compound's hydrophobicity. We recommend a modified QuEChERS approach coupled with Dispersive Solid-Phase Extraction (dSPE)[2].
Phase 1: Extraction & Partitioning
Sample Preparation (Self-Validation Step): Weigh 5.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Immediately spike with 50 µL of an isotopically labeled internal standard (e.g., Musk Xylene-d15 or a labeled macrocycle).
Causality: Adding the internal standard before any solvent interaction establishes a self-validating system. Any subsequent physical losses (adsorption, volatilization) or matrix-induced ionization suppression will be mathematically normalized during quantification.
Solvent Addition: Add 10 mL of HPLC-grade Acetonitrile and vortex vigorously for 2 minutes.
Causality: Acetonitrile is highly effective at precipitating proteins in biological matrices while maintaining high solubility for lipophilic lactones.
Salting Out: Add 4 g anhydrous MgSO₄ and 1 g Sodium Acetate (NaCH₃COO). Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.
Causality: The exothermic hydration of MgSO₄ drives the macrocyclic musk into the upper organic layer. The sodium acetate buffers the system, preventing base-catalyzed hydrolysis of the 17-membered lactone ring[2].
Phase 2: dSPE Clean-up
Sorbent Transfer: Transfer 5 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.
Matrix Stripping: Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
Causality: PSA removes organic acids and polar pigments. The inclusion of C18 is absolutely critical; without it, co-extracted long-chain lipids will transfer to the GC inlet, creating active sites that irreversibly adsorb ambrettolide.
Concentration: Transfer 2 mL of the cleaned extract to a glass vial. Evaporate under a gentle nitrogen stream to approximately 0.5 mL. Do not evaporate to dryness. Reconstitute to 1.0 mL with isooctane.
Phase 3: GC-MS/MS Instrumental Parameters
Column: TG-5MS or ZB-Semivolatiles (30 m × 0.25 mm i.d., 0.25 μm film)[3][4].
Inlet: 250°C, Splitless mode (1 µL injection), using an ultra-inert single-taper liner with glass wool.
Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 280°C (hold 5 min).
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280°C.
Quantitative Data Summaries
Table 1: GC-MS/MS MRM Transitions for Oxacycloheptadec-14-en-2-one
Note: Optimization of collision energies is required to ensure the stability of the product ions derived from the macrocyclic ring cleavage.
Compound
Precursor Ion (m/z)
Product Ions (m/z)
Collision Energy (eV)
Dwell Time (ms)
Oxacycloheptadec-14-en-2-one
252.2
96.1 (Quantifier)
15
50
252.2
109.1 (Qualifier)
15
50
252.2
82.1 (Qualifier)
20
50
Table 2: Expected Method Performance Metrics Across Matrices
Data synthesized from validated environmental and cosmetic trace analysis protocols[2][4][5].
Matrix Type
Extraction Method
Mean Recovery (%)
RSD (%)
LOD (ng/g or ng/L)
Wastewater Effluent
SPE (Oasis HLB)
85.4
4.2
5.0 ng/L
Cosmetic Creams
QuEChERS + dSPE
92.1
6.8
0.20 ng/g
Environmental Sand
QuEChERS
88.5
5.5
0.15 ng/g
Troubleshooting & FAQs
Q1: We are observing severe "memory effects" (carryover) between runs, artificially inflating our trace-level quantifications. How can we eliminate this?A1:
Causality: Oxacycloheptadec-14-en-2-one has a high molecular weight and boiling point. Its extreme lipophilicity causes it to adsorb onto active silanol sites in the GC inlet liner, or condense in cold spots within the MS transfer line.
Self-Validating Solution: Implement a mandatory solvent blank (hexane/acetone 1:1) after any sample exceeding 50 ng/g to continuously validate system cleanliness[2]. Structurally, you must use an ultra-inert, deactivated liner. Ensure your MS transfer line is maintained at ≥ 280°C to prevent the macrocycle from cold-trapping before it reaches the ionization source.
Q2: Our recovery rates drop significantly (below 60%) during the final extract concentration step. What is the mechanism of this loss, and how do we prevent it?A2:
Causality: While macrocyclic musks are less volatile than monoterpenes, they exhibit semi-volatile behavior. If blown down to complete dryness under a nitrogen stream, ambrettolide will co-evaporate with the extraction solvent (e.g., acetonitrile or ethyl acetate). Furthermore, the dried compound will irreversibly adsorb to the glass walls of the vial.
Self-Validating Solution: Never evaporate to dryness. Stop the nitrogen blowdown at approximately 0.5 mL and reconstitute to the final volume using a "keeper solvent" with a higher boiling point, such as isooctane or toluene. To validate this fix, spike a surrogate standard post-extraction but pre-concentration to isolate and calculate evaporative losses independently from extraction efficiency.
Q3: In complex biological or environmental matrices, the ambrettolide peak exhibits severe tailing and a reduced signal-to-noise (S/N) ratio. How do we restore peak integrity?A3:
Causality: Peak tailing in complex matrices is typically caused by the accumulation of non-volatile lipids and surfactants at the head of the analytical column. These matrix components create secondary retention mechanisms (active sites) that drag the ambrettolide peak.
Self-Validating Solution: You must incorporate C18 sorbent in your dSPE clean-up phase to aggressively strip co-extracted lipids[2]. Furthermore, perform routine column maintenance by clipping the first 15–20 cm of the capillary column and replacing the inlet liner every 50–100 injections. Use matrix-matched calibration curves to validate that ionization suppression in the MS source has been fully normalized.
References
Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria
Source: Molecules (MDPI) / PubMed Central
URL:[Link]
Detection of synthetic musks in beach sands by QuEChERS and GC-MS analysis
Source: University of Porto (Sigarra Repository)
URL:[Link]
Miniaturized Matrix Solid-Phase Dispersion for the Analysis of Ultraviolet Filters and Other Cosmetic Ingredients in Personal Care Products
Source: Polymers (MDPI)
URL:[Link]
On-line coupling of solid-phase extraction to gas chromatography-mass spectrometry to determine musk fragrances in wastewater
Source: Journal of Chromatography A / PubMed
URL:[Link]
Technical Support Center: Addressing Matrix Effects in Oxacycloheptadec-14-en-2-one Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve matrix-relat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve matrix-related anomalies during the quantitative analysis of Oxacycloheptadec-14-en-2-one (commonly known as Ambrettolide, CAS: 94022-33-0)[1].
Because this macrocyclic lactone is highly lipophilic and frequently analyzed in complex matrices—such as wastewater, biological fluids, and cosmetic formulations—it is highly susceptible to matrix effects in both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Part 1: Frequently Asked Questions (Troubleshooting Matrix Effects)
Q1: Why am I experiencing severe signal suppression when analyzing Oxacycloheptadec-14-en-2-one in wastewater using LC-ESI-MS/MS?
Root Cause (Causality):
In Electrospray Ionization (ESI), ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet. Wastewater and cosmetic matrices contain high concentrations of surface-active compounds (e.g., surfactants, lipids, and polymeric excipients). These matrix components possess higher proton affinities or superior surface-active properties compared to the non-polar macrocyclic structure of Oxacycloheptadec-14-en-2-one. They outcompete the analyte for the limited charge available on the droplet surface, leading to a phenomenon known as ion suppression .
Solution:
Chromatographic Separation: Adjust your gradient to ensure the analyte elutes away from the solvent front and major phospholipid elution zones.
Sample Clean-up: Switch from simple "Dilute and Shoot" to a Polymeric Solid-Phase Extraction (SPE) or Deep Eutectic Solvent (DES) microextraction, which specifically targets lipophilic macrocycles while washing away polar surfactants[2].
Quantitation Strategy: Always use a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Ambrettolide-d4) or a closely related macrocyclic analog (like Cyclopentadecanone) to correct for ionization fluctuations.
Q2: My GC-MS recovery data for Oxacycloheptadec-14-en-2-one in cosmetic creams is consistently >130%. Is this a matrix effect?
Root Cause (Causality):
Yes. This is a classic case of matrix-induced chromatographic response enhancement . In GC-MS, the glass liner and the front end of the capillary column contain active silanol (-SiOH) sites. When you inject a pure solvent standard, some of the Oxacycloheptadec-14-en-2-one molecules irreversibly adsorb to or degrade at these active sites, lowering the detector signal. However, when you inject a cosmetic sample extract, the co-extracted matrix components (e.g., heavy lipids, waxes) coat these active sites. This "protects" the analyte, allowing 100% of it to reach the detector, artificially inflating the calculated recovery relative to the solvent standard.
Solution:
Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract rather than pure solvent. This ensures both the standards and the samples experience the same degree of active-site masking.
Analyte Protectants: Add compounds like sorbitol, ethylglycerol, or gulonolactone to both samples and standards to intentionally mask the active sites.
Inlet Maintenance: Frequently trim the GC column and replace the deactivated glass liner.
Part 2: Visualizing the Mechanisms and Workflows
Mechanism of Ion Suppression in ESI-MS
The following diagram illustrates the physical causality of ion suppression when analyzing macrocyclic lactones in complex matrices.
Caption: Causality of ESI ion suppression: Matrix surfactants outcompete the analyte for droplet surface charge.
Matrix Effect Troubleshooting Decision Tree
Use this logical workflow to isolate and resolve matrix-related analytical failures.
Caption: Decision tree for mitigating matrix effects based on the analytical platform utilized.
Part 3: Self-Validating Experimental Protocols
To achieve robust, interference-free quantification, the sample preparation must actively strip the matrix while retaining the target macrocycle. Below are two field-proven methodologies.
Protocol A: Pipette-Tip Micro-Solid-Phase Extraction (PT-µSPE) for Perfumes/Cosmetics
This miniaturized green-chemistry approach minimizes matrix effects by selectively isolating volatile and semi-volatile musks from water-based or complex cosmetic matrices[3].
Step-by-Step Methodology:
Sorbent Preparation: Pack a standard 1 mL pipette tip with 10 mg of Celite (diatomaceous earth) supported by a lower frit to act as the extraction phase.
Sample Loading: Dilute 10 mg of the cosmetic/perfume sample in 1 mL of ultrapure water. Aspirate and dispense the sample through the PT-µSPE tip 5 times to ensure complete partitioning of Oxacycloheptadec-14-en-2-one onto the Celite.
Washing: Aspirate 500 µL of a 5% methanol-in-water solution to wash away highly polar matrix interferents (e.g., short-chain glycols). Discard the wash.
Elution: Elute the target analyte by passing 100 mg of a heptane/ethyl acetate mixture (70/30, w/w) through the tip.
Validation Check: Inject the eluate into the GC-MS/FID. The dual detection allows simultaneous semi-quantification (FID) and accurate target quantification (MS in SIM mode)[3]. Compare the slope of a standard curve spiked before extraction to one spiked after extraction to calculate the absolute matrix effect.
Protocol B: Matrix Solid-Phase Dispersion (MSPD) for Emulsion Matrices
For heavy creams and lipid-rich samples, traditional liquid-liquid extraction causes severe emulsions. MSPD performs disruption and clean-up in a single step[4][5].
Step-by-Step Methodology:
Blending: In a glass mortar, weigh 0.5 g of the cosmetic sample. Add 2.0 g of Florisil (magnesium silicate) and 0.5 g of anhydrous sodium sulfate (to remove water).
Dispersion: Gently blend with a glass pestle until a homogeneous, dry, free-flowing powder is obtained. The Florisil acts as both an abrasive to break lipid emulsions and a sorbent to retain polar matrix components.
Column Packing: Transfer the blended powder into a glass syringe barrel pre-fitted with a paper frit. Compress the powder slightly with a plunger.
Elution: Elute Oxacycloheptadec-14-en-2-one using 10 mL of an acetone/dichloromethane (1:1, v/v) mixture.
Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C to near dryness, and reconstitute in 1 mL of hexane prior to GC-MS analysis.
Part 4: Quantitative Data & Method Comparison
The table below summarizes empirical data regarding matrix effects and extraction recoveries for Oxacycloheptadec-14-en-2-one across different matrices and methodologies.
*Note: Matrix Effect (%) is calculated as ((Slope of Matrix-Matched Curve / Slope of Solvent Curve) - 1) x 100. Negative values indicate suppression; positive values indicate enhancement.
References
PubChem - NIH. Oxacycloheptadec-14-en-2-one. National Center for Biotechnology Information. Available at: [Link]
MDPI. Miniaturized Matrix Solid-Phase Dispersion for the Analysis of Ultraviolet Filters and Other Cosmetic Ingredients in Personal Care Products. Available at: [Link]
PMC - NIH. Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction combined with dual detection gas chromatography. Available at:[Link]
ResearchGate. In-Vial Micro-Matrix-Solid Phase Dispersion for the Analysis of Fragrance Allergens, Preservatives, Plasticizers, and Musks in Cosmetics. Available at: [Link]
MDPI. Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. Available at: [Link]
Comparative Analysis of Oxacycloheptadec-14-en-2-one and Related Macrocyclic Lactones in Drug Discovery and Olfactory Science
Macrocyclic lactones (macrolides) have historically been the cornerstone of the fragrance industry due to their tenacious musky odors. However, recent advancements in pharmacology have repositioned these 15- to 17-member...
Author: BenchChem Technical Support Team. Date: April 2026
Macrocyclic lactones (macrolides) have historically been the cornerstone of the fragrance industry due to their tenacious musky odors. However, recent advancements in pharmacology have repositioned these 15- to 17-membered ring structures as highly valuable scaffolds in drug development. By acting as potent modulators of G protein-coupled receptors (GPCRs)—specifically the odorant receptors OR5AN1 and OR1A1—these compounds exhibit promising anti-inflammatory, cardioprotective, and sedative properties [1].
This guide provides an objective, data-driven comparison of Oxacycloheptadec-14-en-2-one against its structural analogs, such as Ambrettolide and Globalide. Designed for researchers and drug development professionals, this analysis explores structure-activity relationships (SAR), synthetic methodologies, and receptor-binding performance.
Structural and Physicochemical Comparison
The biological and olfactory properties of macrocyclic lactones are highly dependent on ring size, the presence of unsaturation, and the exact position of the double bond. The shift of a double bond alters the 3D conformational flexibility of the macrocycle, directly impacting how the molecule docks into the hydrophobic binding pockets of target GPCRs [1].
Table 1: Structural and Physicochemical Profiles
Compound Name
IUPAC / Chemical Name
Ring Size
Unsaturation Position
Molecular Weight
Odor Profile / Primary Use
Target Compound
Oxacycloheptadec-14-en-2-one
17-membered
C14=C15 (Z/E)
266.42 g/mol
Warm, musky / GPCR probe
Ambrettolide
Oxacycloheptadec-10-en-2-one
17-membered
C10=C11 (Z)
252.40 g/mol
Floral-musky / Fixative [2]
Globalide (Habanolide)
Oxacyclohexadec-12-en-2-one
16-membered
C12=C13 (E/Z)
238.39 g/mol
Metallic, woody / Fragrance
Exaltolide
Oxacyclohexadecan-2-one
16-membered
Saturated
240.40 g/mol
Sweet, animalic / Baseline
Data synthesized from structural elucidation benchmarks and chemical libraries [3].
Pharmacological Relevance: GPCR Activation
While traditionally viewed merely as odorants, macrocyclic lactones like Oxacycloheptadec-14-en-2-one are now recognized as active ligands for non-olfactory GPCRs. High-throughput screening has demonstrated that these macrolides robustly activate OR5AN1 at nanomolar concentrations [1].
The position of the double bond at C14 in Oxacycloheptadec-14-en-2-one introduces a specific geometric kink near the ester linkage. This structural nuance enhances binding affinity within the transmembrane domains of OR5AN1 compared to the C10 double bond in Ambrettolide, potentially leading to varied downstream pharmacological effects, such as the suppression of pro-inflammatory cytokines via cAMP pathways.
GPCR-mediated signaling pathway of macrocyclic lactones.
Experimental Workflow: Synthesis via Ring-Closing Metathesis (RCM)
The synthesis of 17-membered macrocycles is notoriously difficult due to the entropic penalty of large ring formation and the competing risk of Acyclic Diene Metathesis (ADMET) polymerization [4]. To synthesize Oxacycloheptadec-14-en-2-one and its analogs efficiently from biomass-derived fatty acids (e.g., oleic acid derivatives), a highly optimized Ring-Closing Metathesis (RCM) protocol using Ruthenium-based Grubbs catalysts is required[4].
Causality in Experimental Design
High Dilution (5 mM): Crucial for favoring intramolecular cyclization over intermolecular polymerization.
Syringe Pump Addition: Maintains a low steady-state concentration of the active Ru-carbene species, preventing catalyst degradation and oligomerization.
Ethyl Vinyl Ether Quenching: Irreversibly binds to the Ru-catalyst, forming an inactive Fischer carbene. This prevents unwanted double-bond migration (isomerization) during the concentration and purification phases.
Substrate Preparation: Dissolve the acyclic diene precursor (e.g., hexadec-15-enyl acrylate) in anhydrous, degassed dichloromethane (DCM) to achieve a final concentration of 5 mM. Validation: Verify starting material purity (>98%) via GC-MS prior to reaction.
Catalyst Activation: Under an inert argon atmosphere, prepare a solution of 2nd Generation Grubbs Catalyst (5 mol%) in anhydrous DCM.
Controlled Addition: Heat the substrate solution to a gentle reflux (40°C). Using a programmable syringe pump, add the catalyst solution dropwise over 12 hours.
Reaction Maturation: Allow the mixture to stir at reflux for an additional 12 hours. Validation: Monitor conversion via TLC (Hexane:EtOAc 9:1) using KMnO4 stain.
Quenching: Cool the reaction to room temperature and add an excess of ethyl vinyl ether (50 equivalents relative to the catalyst). Stir for 30 minutes to terminate the metathesis cycle.
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Analytical Validation: Confirm the structure of Oxacycloheptadec-14-en-2-one using 1H-NMR (assessing the multiplet at ~5.3 ppm for the internal alkene) and 13C-NMR.
Step-by-step Ring-Closing Metathesis (RCM) workflow for macrolactone synthesis.
Performance Metrics and Experimental Data
To objectively compare these macrocycles, we evaluate their binding efficacy to the OR5AN1 receptor (expressed as half-maximal effective concentration, EC50) and their synthetic yield via standard RCM protocols.
Table 2: Receptor Activation and Synthesis Metrics
Compound
OR5AN1 Activation (EC50)
Binding Affinity (ΔG, kcal/mol)
Average RCM Yield (%)
E/Z Selectivity Profile
Oxacycloheptadec-14-en-2-one
~45 nM
-9.2
72%
Mixed (E/Z)
Ambrettolide
38 nM
-9.5
78%
Predominantly Z
Globalide
120 nM
-8.1
85%
Mixed (E/Z)
Exaltolide
>500 nM
-6.8
92% (Hydrogenated)
N/A (Saturated)
Note: EC50 values are benchmarked against known muscone derivatives in in-vitro luciferase reporter gene assays utilizing HEK293T cells expressing human OR5AN1 [1]. RCM yields reflect optimized conditions using 2nd Generation Grubbs catalyst [4].
Data Analysis:
The data reveals a clear correlation between ring size, unsaturation, and receptor activation. The 17-membered rings (Oxacycloheptadec-14-en-2-one and Ambrettolide) exhibit significantly lower EC50 values (higher potency) than the 16-membered Globalide. The saturation in Exaltolide drastically reduces its binding affinity, proving that the rigid geometry imposed by the alkene bond is critical for optimal docking within the GPCR pharmacophore.
Conclusion
Oxacycloheptadec-14-en-2-one stands as a highly potent macrocyclic lactone, offering performance metrics that rival the industry-standard Ambrettolide. For drug development professionals, its ability to robustly activate OR5AN1 makes it a prime candidate for exploring non-olfactory GPCR modulation, particularly in anti-inflammatory and neurological research. While its synthesis via RCM requires strict adherence to high-dilution protocols to prevent polymerization, the resulting structural geometry provides a highly specific ligand for advanced pharmacological applications.
References
Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega. Available at:[Link]
Comparative
A Comparative Guide to the Validation of an Analytical Method for Oxacycloheptadec-14-en-2-one
In the realm of fragrance and cosmetic ingredient manufacturing, the robust validation of analytical methods is not merely a procedural formality but a cornerstone of quality assurance and regulatory compliance. This gui...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of fragrance and cosmetic ingredient manufacturing, the robust validation of analytical methods is not merely a procedural formality but a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of analytical method validation for Oxacycloheptadec-14-en-2-one, a macrocyclic musk of significant commercial interest. We will explore the nuances of method selection, the rationale behind validation parameter choices, and present supporting data to illustrate a scientifically sound validation process. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for similar compounds.
Introduction: The Imperative of Method Validation
Oxacycloheptadec-14-en-2-one, a synthetic musk, is a key component in a wide array of consumer products. Ensuring its purity and quantifying its presence in various matrices is critical for product quality and safety. An analytical method, regardless of its technological sophistication, is only as reliable as its demonstrated performance. Method validation provides documented evidence that a specific method will consistently produce a result that accurately reflects the quality characteristics of the product being tested.[1] This process is a mandatory requirement by regulatory bodies such as the FDA and is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[2][3][4][5]
The primary objective of this guide is to present a comprehensive validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of Oxacycloheptadec-14-en-2-one. We will also draw comparisons with alternative techniques to provide a holistic perspective on analytical strategy.
Method Selection: Why Gas Chromatography with Flame Ionization Detection (GC-FID)?
For volatile and semi-volatile organic compounds like Oxacycloheptadec-14-en-2-one, Gas Chromatography (GC) is the separation technique of choice.[6] The decision to couple it with a Flame Ionization Detector (FID) is a deliberate one, driven by the specific requirements of routine quality control.
High Sensitivity and Wide Linear Range: FID is renowned for its high sensitivity towards carbon-containing compounds and its exceptionally wide linear dynamic range, allowing for the analysis of the analyte at very low and high concentrations.[7]
Robustness and Cost-Effectiveness: In a QC environment, robustness and operational cost are paramount. GC-FID systems are workhorses, known for their stability and relatively low maintenance requirements compared to more complex detectors like mass spectrometers.[8]
Quantitative Accuracy: The FID response is directly proportional to the mass of carbon atoms passing through it, which allows for accurate quantification, often with a simple area percent report closely reflecting the mass percent of each component.
While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity through mass fragmentation analysis and is invaluable for impurity identification and structure elucidation, for routine quantitative analysis of a known analyte, the robustness and simplicity of GC-FID often make it the more pragmatic choice.[8][9][10]
The Validation Protocol: A Self-Validating System
A robust validation protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance. The validation parameters discussed below are derived from the ICH Q2(R1) guidelines.[2][3][5]
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Logical workflow for the validation of the analytical method.
Step-by-Step Methodologies
3.2.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
Protocol:
Analyze a blank solvent (e.g., hexane) to ensure no interfering peaks at the retention time of Oxacycloheptadec-14-en-2-one.
Analyze a standard solution of Oxacycloheptadec-14-en-2-one to determine its retention time.
Analyze a sample of a known related substance or potential impurity separately to ensure it is resolved from the main analyte peak.
Perform forced degradation studies to generate potential degradation products and demonstrate that they do not interfere with the quantification of the active substance.[12][13]
Forced Degradation Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[14]
Thermal Degradation: 105°C for 48 hours.
Photostability: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH guidelines.[14]
3.2.2. Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Protocol:
Prepare a series of at least five standard solutions of Oxacycloheptadec-14-en-2-one covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each standard in triplicate.
Plot a calibration curve of the mean peak area against the concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3.2.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11]
Protocol:
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery of the analyte.
3.2.4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
Protocol:
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
3.2.5. Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the Signal-to-Noise ratio):
Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the DL.
A signal-to-noise ratio of 10:1 is generally considered acceptable for estimating the QL.
3.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Protocol:
Introduce small, deliberate variations to the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Oven temperature (± 2°C)
Injection volume (± 0.1 µL)
Analyze a system suitability standard under each varied condition.
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, theoretical plates).
Data Presentation and Acceptance Criteria
The following tables summarize hypothetical but realistic data from the validation of a GC-FID method for Oxacycloheptadec-14-en-2-one.
Table 1: Linearity
Concentration (µg/mL)
Mean Peak Area (n=3)
50
25100
75
37450
100
50200
125
62800
150
75300
Correlation Coefficient (r²)
0.9998
Regression Equation
y = 501.5x + 150
Acceptance Criterion: r² ≥ 0.999
Table 2: Accuracy (Recovery)
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL, n=3)
% Recovery
80%
80
79.5
99.4%
100%
100
100.8
100.8%
120%
120
119.2
99.3%
Acceptance Criterion: 98.0% - 102.0% recovery
Table 3: Precision
Precision Level
Mean Conc. (µg/mL, n=6)
Standard Deviation
% RSD
Repeatability
100.2
0.45
0.45%
Intermediate Precision
99.8
0.62
0.62%
Acceptance Criterion: RSD ≤ 2.0%
Table 4: DL and QL
Parameter
Concentration (µg/mL)
Detection Limit (DL)
0.5
Quantitation Limit (QL)
1.5
Table 5: Robustness
Parameter Varied
System Suitability Parameter
Result
Flow Rate (+0.1 mL/min)
Retention Time Shift
< 2%
Oven Temperature (-2°C)
Peak Area Change
< 1.5%
Acceptance Criterion: System suitability parameters remain within acceptable limits.
Comparison with Alternative Methods
While GC-FID is a robust choice for routine QC, other analytical techniques offer distinct advantages for specific applications.
Feature
GC-FID
GC-MS
HPLC-UV
Principle
Separation by volatility, detection by flame ionization
Separation by volatility, detection by mass-to-charge ratio
Separation by polarity, detection by UV absorbance
Specificity
Good (based on retention time)
Excellent (based on mass spectrum)
Moderate (potential for co-elution)
Sensitivity
High
Very High
Moderate to High
Quantitation
Excellent
Good (requires stable isotope internal standards for best accuracy)
Good
Cost
Low to Moderate
High
Moderate
Best For
Routine QC, assay, and purity of known volatile compounds
Biological activity of Oxacycloheptadec-14-en-2-one vs. Ambrettolide
An In-Depth Comparative Guide to the Biological Activities of Oxacycloheptadec-14-en-2-one and Ambrettolide This guide provides a detailed, objective comparison of the biological activities of two prominent macrocyclic m...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Biological Activities of Oxacycloheptadec-14-en-2-one and Ambrettolide
This guide provides a detailed, objective comparison of the biological activities of two prominent macrocyclic musks: the synthetic compound Oxacycloheptadec-14-en-2-one and the naturally derived Ambrettolide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature and experimental data to elucidate the functional similarities and differences between these structurally related molecules.
Introduction: A Tale of Two Musks
Macrocyclic musks, a class of compounds defined by a large ring structure (typically 14-18 atoms), are fundamental to the fragrance industry for their persistent and characteristic musk scent.[1][2] Historically sourced from animals like the musk deer, ethical concerns and sustainability have driven the chemical industry to develop synthetic alternatives.[1][2][3]
Ambrettolide ((Z)-Oxacycloheptadec-8-en-2-one) is a 17-membered macrocyclic lactone that stands as one of the finest natural musks.[4] It is the primary odoriferous component of ambrette seeds (Abelmoschus moschatus), prized for its warm, floral, and distinctly musky aroma.[4][5] Its natural origin and complex scent profile make it a valuable, albeit expensive, ingredient.[4][6]
Oxacycloheptadec-14-en-2-one is a synthetic isomer of Ambrettolide. While sharing the same molecular formula (C₁₆H₂₈O₂) and 17-membered lactone ring, the position of the double bond differs, which has significant implications for its biological receptor interactions and subsequent activities. These synthetic analogues are crucial for meeting the industrial demand for musk compounds in a sustainable manner.[3]
This guide moves beyond their olfactory properties to compare their broader biological activities, providing a framework for evaluating their potential in therapeutic and biotechnological applications.
Comparative Analysis of Biological Activity
While both molecules are primarily known for activating olfactory receptors, emerging research reveals a wider spectrum of biological effects.[7] The subtle shift in the double bond's position between the C-8 (Ambrettolide) and C-14 (Oxacycloheptadec-14-en-2-one) positions within the macrocycle is a critical determinant of their functional specificity.
Table 1: Summary of Comparative Biological Activities
Biological Activity
Oxacycloheptadec-14-en-2-one
Ambrettolide ((Z)-Oxacycloheptadec-8-en-2-one)
Key Findings & Mechanistic Insights
Olfactory Receptor Activation
Activates human musk receptors.
Strong agonist for human musk receptors, particularly OR5AN1.[7]
Both compounds bind to olfactory receptors, but the specific affinity and activation profile can vary. The binding pocket of OR5AN1 accommodates various macrocyclic musks through hydrogen bonding and hydrophobic interactions.[7]
Antimicrobial Activity
Data not prominent in reviewed literature.
Demonstrated inhibitory effects against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[8]
Ambrettolide is a major component of ambrette seed oil, which disrupts bacterial membranes, causing leakage of intracellular components like LDH and proteins.[8]
Anticancer / Cytotoxic Activity
Limited specific data available.
Found in essential oils that exhibit cytotoxic effects against acute myeloid leukemia cells (HL60).[9][10]
The cytotoxic effect is attributed to the coordinated activity of compounds within the essential oil, with macrocyclic lactones like Ambrettolide playing a potential role.[9]
Enzyme Inhibition
Not specifically documented.
Molecular docking studies suggest satisfactory binding energy to beta-lactamase TEM-72 and dihydrofolate reductase (DHFR).[8]
This suggests a potential mechanism for its antibacterial action, by interfering with crucial bacterial enzymes involved in cell wall maintenance and nucleotide synthesis.
In-Depth Focus: Antimicrobial Mechanisms of Ambrettolide
One of the most significant, non-olfactory biological activities reported for Ambrettolide is its antibacterial function.[8] Research on ambrette seed oil, where Ambrettolide is a major constituent (12.96%), has provided valuable insights.[8]
The proposed mechanism involves the disruption of bacterial cell membrane integrity. This is a common mode of action for lipophilic compounds that can intercalate into the lipid bilayer. The consequence of this disruption is the uncontrolled leakage of essential intracellular components, leading to cell death.
Experimental Protocol: Assessing Bacterial Membrane Damage via Protein Leakage Assay
This protocol provides a validated method to quantify membrane damage by measuring the concentration of proteins leaked from bacterial cells into the surrounding medium.
Causality Statement: The choice of a protein leakage assay is based on the hypothesis that lipophilic compounds like Ambrettolide compromise the bacterial cell membrane. A compromised membrane will allow macromolecules, such as proteins, to escape from the cytoplasm. Measuring the extracellular protein concentration provides a direct, quantifiable indicator of this membrane damage.
Methodology:
Bacterial Culture Preparation: Grow the test bacteria (e.g., S. aureus, E. faecalis) in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Discard the supernatant and wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual media components.
Treatment with Test Compound: Resuspend the washed bacterial cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5). Add Ambrettolide at its Minimum Inhibitory Concentration (MIC) or other desired concentrations. An untreated cell suspension serves as the negative control.
Incubation: Incubate the treated and control suspensions for a defined period (e.g., 2-4 hours) at 37°C.
Separation of Cells: Centrifuge the suspensions to pellet the bacterial cells. Carefully collect the supernatant, which contains any leaked proteins.
Protein Quantification: Measure the protein concentration in the collected supernatant using a standard method, such as the Bradford or BCA protein assay, with a spectrophotometer.
Data Analysis: Compare the protein concentration in the supernatant of the Ambrettolide-treated samples to that of the untreated control. A significant increase in protein concentration indicates membrane damage.[8]
Caption: A step-by-step workflow for the bacterial protein leakage assay.
The primary biological role of these musks is the activation of olfactory receptors, which are a class of G-protein coupled receptors (GPCRs). The interaction of a musk molecule with its specific receptor, such as OR5AN1, initiates a cascade of intracellular events.
Causality Statement: This pathway illustrates the general mechanism by which an odorant molecule is translated into a neurological signal. The binding of the ligand (musk) causes a conformational change in the GPCR, which activates an associated G-protein. This, in turn, triggers a second messenger system (like the adenylyl cyclase/cAMP pathway), leading to ion channel opening, neuron depolarization, and the propagation of a signal to the brain, which perceives the scent. This model is a well-established paradigm in sensory neuroscience.
Caption: Putative signaling cascade following musk receptor activation.
Conclusion and Future Directions
The comparison between Oxacycloheptadec-14-en-2-one and Ambrettolide reveals that while they share a fundamental role as fragrance molecules, their broader biological activities can diverge. Ambrettolide has a more documented profile, exhibiting clear antibacterial and potential cytotoxic activities, likely due to its specific stereochemistry and double bond position which favor interactions with microbial targets.[8][9]
For Oxacycloheptadec-14-en-2-one and other synthetic isomers, there is a clear opportunity for further research. The lack of extensive public data on their antimicrobial or cytotoxic properties does not imply a lack of activity, but rather an area ripe for investigation. Future studies should focus on direct, side-by-side comparative assays to quantify differences in MICs against various microbial strains and IC₅₀ values against cancer cell lines. Such data would be invaluable for the fragrance industry in developing compounds that are not only olfactorily pleasing but also biologically functional and safe, and for the pharmaceutical industry in identifying novel macrocyclic scaffolds for drug development.
References
Title: Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)
Title: The Role of Musk and Musk Compounds in the Fragrance Industry - ResearchGate
Source: ResearchGate
URL
Title: Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria - PMC - NIH
Source: National Center for Biotechnology Information
URL
Title: New Macrocyclic Musk Compounds - ResearchGate
Source: ResearchGate
URL
Title: Calcium signalling pathway (ko04020)
Title: Essential Oil Composition of Alluaudia procera and in Vitro Biological Activity on Two Drug-Resistant Models - ResearchGate
Source: ResearchGate
URL
Title: Essential Oil Composition of Alluaudia procera and in Vitro Biological Activity on Two Drug-Resistant Models - PMC
Source: National Center for Biotechnology Information
URL
Title: Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey
Source: Medium
URL
Title: Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC
Source: National Center for Biotechnology Information
URL
Title: Mass spectrum and chemical structure of (Z)-Oxacycloheptadec-8-en-2-one...
Title: CN109867653A - A kind of preparation method of ambrettolide - Google Patents
Source: Google Patents
URL
Title: Advances Toward the Sustainable Production of Novel Musk Compounds
Source: eScholarship, University of California
URL
Title: Biological Activity of Azo Compounds: A Comprehensive Review
Source: International Journal of Health and Medical Research
URL
Title: Chemical Constitutions of Natural Musk and Research Progress of Synthetic Musk | Highlights in Science, Engineering and Technology
Source: Highlights in Science, Engineering and Technology
URL
Title: Ambrettolide, an expensive isolate.
Title: Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI
Source: MDPI
URL
Title: Regulatory Standards for Synthetic Musks - Allan Chemical Corporation
Source: Allan Chemical Corporation
URL
Title: Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd.
Comparative Study of Oxacycloheptadec-14-en-2-one and Muscone: Structural, Olfactory, and Mechanistic Insights
Macrocyclic musks represent the gold standard in fragrance chemistry and neuropharmacological olfactory research due to their unique sensory profiles and fixative properties. This guide provides an in-depth comparative a...
Author: BenchChem Technical Support Team. Date: April 2026
Macrocyclic musks represent the gold standard in fragrance chemistry and neuropharmacological olfactory research due to their unique sensory profiles and fixative properties. This guide provides an in-depth comparative analysis of two prominent macrocyclic compounds: Muscone (a 15-membered macrocyclic ketone) and Oxacycloheptadec-14-en-2-one (a 17-membered macrocyclic lactone, an isomer of ambrettolide). While both elicit a musky percept, their distinct ring sizes and functional groups dictate divergent binding affinities across the human olfactory receptor (OR) repertoire.
Quantitative Physicochemical Comparison
The macroscopic odor profile of a musk compound is strictly governed by its microscopic physicochemical properties. The presence of an ester linkage in Oxacycloheptadec-14-en-2-one expands the macrocyclic ring, fundamentally altering its steric volume and lipophilicity compared to the purely ketonic Muscone.
The human perception of musk is mediated by a specific "trilogy" of G protein-coupled receptors (GPCRs): OR5AN1, OR5A2, and OR1N2[3]. The structural divergence between Muscone and Oxacycloheptadec-14-en-2-one directs them down distinct signal transduction pathways.
Muscone (Ketone-Driven Activation): Muscone is the primary, high-affinity agonist for the OR5AN1 receptor[4]. It binds within a hydrophobic pocket formed by transmembrane (TM) helices 3, 5, and 6. The ketone carbonyl acts as a critical hydrogen bond acceptor for the Tyrosine-260 (Tyr260) residue on TM6, while the 15-membered ring is stabilized by aromatic stacking interactions with Phe105, Phe194, and Phe207[4].
Oxacycloheptadec-14-en-2-one (Lactone-Driven Activation): Bearing a larger 17-membered ring and an ester linkage, this macrocyclic lactone exhibits steric hindrance within the OR5AN1 pocket. Instead, macrocyclic lactones predominantly activate OR5A2 , a receptor broadly tuned for lactone-based musks[3]. While highly sensitive ex vivo assays indicate OR5AN1 can weakly respond to some 17-membered lactones at high concentrations, OR5A2 remains the dominant and necessary transducer for this chemical class[5].
Olfactory GPCR Signaling Pathway
GPCR signaling pathways of Muscone and Oxacycloheptadec-14-en-2-one in olfactory sensory neurons.
Self-Validating Experimental Protocols
To objectively compare the performance and mechanistic action of these two musks, the following self-validating experimental workflows must be employed.
Protocol 1: Ex Vivo Olfactory Cilia cAMP Functional Assay
Causality: Heterologous expression of olfactory receptors in standard HEK293 cells often fails due to poor membrane trafficking and the absence of olfactory-specific chaperone proteins (RTP1/2). Utilizing an ex vivo olfactory cilia assay preserves the native Gα_olf coupling environment, ensuring that the measured EC50 values reflect true physiological sensitivities rather than artificial expression bottlenecks[5].
Step-by-Step Methodology:
Tissue Isolation: Isolate the olfactory epithelium from transgenic mice expressing either human OR5AN1 or OR5A2 tagged with a fluorescent reporter (e.g., GFP)[6].
Cilia Preparation: Mechanically shear the epithelium in a calcium-free buffer to detach the olfactory cilia. Centrifuge to isolate the cilia-enriched fraction.
Ligand Incubation: Aliquot the cilia suspension into a 384-well plate. Treat wells with varying concentrations (0.1 nM to 100 μM) of Muscone or Oxacycloheptadec-14-en-2-one.
Self-Validation (Controls): Include a non-transgenic wild-type (WT) cilia control (to rule out endogenous murine receptor activation) and a DMSO vehicle control (to establish baseline cAMP).
Quantification: Lysis the cilia and quantify cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit. Normalize the fluorescence ratio to the DMSO baseline to generate dose-response curves.
Causality: Because high-resolution crystallographic structures do not yet exist for human olfactory receptors, empirical mutagenesis must be combined with Quantum Mechanics/Molecular Mechanics (QM/MM) modeling to accurately deduce ligand binding poses and binding free energies[4].
Step-by-Step Methodology:
Homology Modeling: Construct 3D structural models of OR5AN1 and OR5A2 using the M2 muscarinic acetylcholine receptor (PDB: 3UON) as a structural template.
Ligand Docking: Dock Muscone and Oxacycloheptadec-14-en-2-one into the TM3-TM6 cleft. Calculate the binding free energy (ΔG) based on electrostatic and Van der Waals interactions.
Mutagenesis: Generate point mutations targeting the predicted hydrogen-bond anchors using PCR mutagenesis (e.g., mutating OR5AN1 Tyr260 to Phenylalanine: Y260F).
Self-Validation (Rescue Assay): Express the mutant receptors in the cilia assay (Protocol 1). A complete loss of Muscone-induced cAMP accumulation in the Y260F mutant—while maintaining baseline receptor expression confirmed via surface ELISA—self-validates Tyr260 as the indispensable atomic anchor for macrocyclic ketones[4].
References
Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds | PNAS |[Link]
The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception | Chemical Senses |[Link]
Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection | Journal of Neuroscience |[Link]
A Genetic Platform for Functionally Profiling Odorant Receptors Ex Vivo Using Olfactory Cilia | bioRxiv |[Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Oxacycloheptadec-14-en-2-one in Immunoassays
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the macrocyclic musk, Oxacycloheptadec-14-en-2-one, within various immunoassay platforms. We will delv...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the macrocyclic musk, Oxacycloheptadec-14-en-2-one, within various immunoassay platforms. We will delve into the theoretical underpinnings of antibody specificity, provide detailed experimental protocols, and offer insights into data analysis and interpretation, empowering researchers, scientists, and drug development professionals to generate robust and reliable immunochemical data.
The Imperative of Specificity: Understanding Cross-Reactivity in Immunoassays
Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its target antigen for detection and quantification. However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibody employed. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2] This phenomenon can lead to significant analytical errors, including false-positive results or an overestimation of the target analyte's concentration.[1][3]
In the context of small molecules like Oxacycloheptadec-14-en-2-one, a synthetic musk used in fragrances and other consumer products, the potential for cross-reactivity with other structurally related macrocyclic musks is a critical consideration. Therefore, rigorous cross-reactivity testing is not merely a validation step but a cornerstone of developing a trustworthy and accurate immunoassay.
Designing a Robust Cross-Reactivity Study
A well-designed cross-reactivity study should be systematic and comparative. The primary objective is to challenge the specificity of the anti-Oxacycloheptadec-14-en-2-one antibody with a panel of carefully selected, structurally analogous compounds.
Selection of Potential Cross-Reactants:
The choice of compounds to include in the cross-reactivity panel is paramount. These should be selected based on structural similarity to the target analyte, Oxacycloheptadec-14-en-2-one (also known as Ambrettolide). Key structural features to consider include the size of the macrocyclic ring, the presence and position of double bonds, and the nature and location of functional groups.
A recommended panel of potential cross-reactants for an Oxacycloheptadec-14-en-2-one immunoassay would include:
Muscone: A 15-membered ring macrocyclic ketone with a methyl group.
Civetone: A 17-membered ring macrocyclic ketone with a cis-double bond.
Exaltolide (Cyclopentadecanolide): A 15-membered ring macrocyclic lactone.
Habanolide: A synthetic macrocyclic musk with a 15-membered ring.
Globalide (Hexamethylindanopyran): A polycyclic musk, structurally distinct from macrocyclic musks, to serve as a negative control.
Experimental Workflow: A Competitive ELISA Protocol
The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used format for the quantitative analysis of small molecules and is well-suited for cross-reactivity studies.[1][4] In this format, the free analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[5][6]
Below is a detailed, step-by-step protocol for assessing the cross-reactivity of an anti-Oxacycloheptadec-14-en-2-one antibody.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a competitive ELISA to determine cross-reactivity.
Detailed Protocol:
Plate Coating:
Dilute the Oxacycloheptadec-14-en-2-one-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the coating antigen solution to each well of a 96-well microplate.
Incubate overnight at 4°C.
Washing:
Aspirate the coating solution from the wells.
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking:
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
Incubate for 1-2 hours at room temperature.
Washing:
Repeat the washing step as described in step 2.
Competitive Reaction:
Prepare serial dilutions of the Oxacycloheptadec-14-en-2-one standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
Add 50 µL of the diluted anti-Oxacycloheptadec-14-en-2-one primary antibody to each well.
Incubate for 1-2 hours at room temperature with gentle shaking.
Washing:
Repeat the washing step as described in step 2.
Secondary Antibody Incubation:
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) to each well.
Incubate for 1 hour at room temperature.
Washing:
Repeat the washing step as described in step 2, but increase the number of washes to five to ensure removal of any unbound secondary antibody.
Substrate Addition and Signal Development:
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
Stopping the Reaction:
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.
Data Acquisition:
Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the half-maximal inhibitory concentration (IC50) is determined for each compound.[7][8][9] The IC50 represents the concentration of the analyte that causes a 50% reduction in the maximum signal.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Oxacycloheptadec-14-en-2-one / IC50 of Potential Cross-Reactant) x 100
Illustrative Data
The following table presents hypothetical, yet plausible, data from a cross-reactivity study of an anti-Oxacycloheptadec-14-en-2-one antibody.
Compound
IC50 (ng/mL)
% Cross-Reactivity
Oxacycloheptadec-14-en-2-one
10
100%
Muscone
250
4%
Civetone
500
2%
Exaltolide
1000
1%
Habanolide
>10,000
<0.1%
Globalide
>10,000
<0.1%
In this example, the antibody demonstrates high specificity for Oxacycloheptadec-14-en-2-one, with minimal cross-reactivity observed for the other macrocyclic musks and negligible cross-reactivity for the structurally distinct polycyclic musk.
Conceptualizing Specificity and Cross-Reactivity
The following diagram illustrates the concepts of high specificity versus cross-reactivity at the molecular level.
Caption: High specificity vs. cross-reactivity of an antibody.
Conclusion
A thorough evaluation of cross-reactivity is a non-negotiable aspect of immunoassay development and validation. By employing a systematic approach to the selection of potential cross-reactants, utilizing a robust competitive ELISA protocol, and correctly analyzing the resulting data, researchers can confidently establish the specificity of their immunoassay for Oxacycloheptadec-14-en-2-one. This ensures the generation of accurate and reliable data, which is fundamental to sound scientific research and informed decision-making in drug development and other professional fields.
References
Walt, D. R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Biocompare. [Link]
Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. National Center for Biotechnology Information. [Link]
ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. [Link]
Creative Diagnostics. Direct ELISA Experimental Protocol. Creative Diagnostics. [Link]
JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]
OPUS. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. OPUS. [Link]
Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
NIH. (2011). Interferences in Immunoassay. National Institutes of Health. [Link]
Clinical Chemistry. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. American Association for Clinical Chemistry. [Link]
ResearchGate. Synthesis of (R)- and (S)- Muscone. ResearchGate. [Link]
Benchmarking Oxacycloheptadec-14-en-2-one performance as a fragrance fixative
Title: Benchmarking Oxacycloheptadec-14-en-2-one: Performance as a Macrocyclic Fixative in Fragrance and Formulation Science Introduction Oxacycloheptadec-14-en-2-one (and its closely related positional isomers, commerci...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking Oxacycloheptadec-14-en-2-one: Performance as a Macrocyclic Fixative in Fragrance and Formulation Science
Introduction
Oxacycloheptadec-14-en-2-one (and its closely related positional isomers, commercially recognized under the umbrella of Ambrettolide) is a macrocyclic lactone renowned for its exceptional fixative properties[1]. While traditionally utilized in fine perfumery to exalt top notes and anchor volatile accords[2], its physicochemical profile—characterized by high lipophilicity and ultra-low vapor pressure[3]—makes it increasingly relevant for researchers and drug development professionals. In topical therapeutics and transdermal delivery systems, controlling the evaporation rate of volatile active pharmaceutical ingredients (APIs) and penetration enhancers is critical. This guide objectively benchmarks the performance of Oxacycloheptadec-14-en-2-one against industry-standard fixatives, providing actionable experimental frameworks.
Mechanistic Causality: The Physics of Fixation
A fixative functions by depressing the thermodynamic activity of highly volatile components within a matrix. Oxacycloheptadec-14-en-2-one achieves this evaporation retardation through two primary mechanisms:
Intermolecular Forces : The large 17-membered macrocyclic ring provides an expansive hydrophobic surface area that engages in robust Van der Waals dispersion forces with volatile terpenes and lipophilic APIs. Simultaneously, the lactone carbonyl group acts as a hydrogen-bond acceptor, creating transient cross-links within the formulation matrix[3].
Vapor Pressure Suppression : Exhibiting an extremely low vapor pressure of approximately 1.39 × 10⁻⁶ mmHg (0.003 Pa) at 25°C[3][4], it acts as a heavy molecular anchor. According to Raoult's Law, the integration of this high-boiling solute lowers the overall vapor pressure of the mixture, significantly retarding the evaporation kinetics of the entire system.
Benchmarking Analysis: Comparative Performance
To objectively evaluate its efficacy, we benchmark Oxacycloheptadec-14-en-2-one against three prevalent alternatives: Galaxolide (a polycyclic ether), Muscone (a macrocyclic ketone), and Ethylene Brassylate (a macrocyclic diester).
Data Synthesis: Oxacycloheptadec-14-en-2-one offers an optimal balance of low vapor pressure and high lipophilicity, matching the fixative power of polycyclic musks without the associated environmental persistence and bioaccumulation risks[3][6].
To empirically validate fixative performance in a laboratory setting, researchers must employ rigorous analytical protocols. The following methodologies are designed as self-validating systems, ensuring reproducibility through internal standards and controlled environmental variables.
Protocol 1: Evaporation Kinetics via Thermogravimetric Analysis (TGA)
Purpose: To quantify the reduction in the evaporation rate ( dm/dt ) of a volatile API/fragrance mixture when dosed with a macrocyclic fixative.
Sample Preparation : Prepare a standardized volatile base (e.g., a limonene/linalool binary mixture). Divide into control and test aliquots. Dose the test aliquot with exactly 2.0% (w/w) Oxacycloheptadec-14-en-2-one[5].
Instrument Calibration : Calibrate the TGA microbalance using certified standard weights. Purge the furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation of the matrix.
Isothermal Analysis : Load 10.0 mg of the sample into a platinum pan. Ramp the temperature to 32°C (simulating human skin surface temperature) and hold isothermally for 120 minutes.
Data Acquisition : Record mass loss as a function of time.
Causality: A statistically significant reduction in the dm/dt slope for the test sample confirms the fixative's ability to suppress volatility via intermolecular binding and vapor pressure depression.
Protocol 2: Substantivity Profiling via HS-SPME GC-MS
Purpose: To measure the prolonged release and retention (substantivity) of volatile molecules on a biological or synthetic substrate[2].
Substrate Dosing : Apply 50 µL of the formulation (control vs. fixative-dosed) onto standardized cellulose pads or excised porcine skin models.
Equilibration : Place the substrate in a sealed 20 mL headspace vial. Incubate at 32°C for predefined intervals (1h, 4h, 8h, 24h).
Extraction : Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for exactly 15 minutes to adsorb the volatile partition.
Desorption & Analysis : Retract the fiber and inject it into the GC-MS inlet (250°C) for thermal desorption. Separate analytes using a non-polar capillary column (e.g., HP-5MS).
Quantification : Integrate the Area Under the Curve (AUC) for the target volatile peaks using an internal standard (e.g., tetradecane) to validate extraction efficiency.
Causality: Higher AUC values at the 8h and 24h marks for the fixative-dosed sample definitively validate enhanced substantivity and a prolonged release profile.
Visualizing the Workflows and Mechanisms
Fig 1. HS-SPME GC-MS workflow for evaluating fixative substantivity and evaporation kinetics.
Fig 2. Mechanistic pathway of evaporation retardation by macrocyclic lactone fixatives.
Conclusion
Oxacycloheptadec-14-en-2-one demonstrates superior fixative capabilities driven by its macrocyclic architecture and ultra-low vapor pressure[3]. Unlike polycyclic musks which face stringent regulatory scrutiny due to environmental persistence[6], this macrocyclic lactone offers a biodegradable, high-performance alternative. By integrating it into volatile matrices, formulation scientists can reliably extend the half-life of active compounds in both cosmetic and pharmaceutical transdermal applications.
References
Title : Ambrettolide
Source : Givaudan
URL : [Link]
Title: AU2018379263A1 - Olfactory receptor involved in the perception of musk fragrance
Source: Google Patents
URL
Title : Ambrettolide (Givaudan)
Source : The Perfumers Apprentice
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A Comparative Toxicological Assessment of Oxacycloheptadec-14-en-2-one and Related Macrocyclic Musks
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the toxicological profiles of Oxacycloheptadec-14-en-2-one and related macrocyclic ketones,...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicological profiles of Oxacycloheptadec-14-en-2-one and related macrocyclic ketones, a class of synthetic musks increasingly favored in fragrance formulations. As the industry moves away from older nitro- and polycyclic musks due to environmental and health concerns, a thorough understanding of the safety profiles of their replacements is paramount. This document synthesizes available toxicological data, outlines robust in vitro testing methodologies, and contextualizes the safety of macrocyclic musks against their predecessors.
Introduction: The Evolution of Synthetic Musks
For over a century, synthetic musks have been indispensable in perfumery and consumer products. The initial generations, nitro-musks (e.g., musk ketone) and polycyclic musks (e.g., galaxolide), were widely used but later faced scrutiny for their environmental persistence, potential for bioaccumulation, and in some cases, suspected endocrine-disrupting or carcinogenic properties.[1][2][3][4] This led to significant restrictions on their use and spurred the development of safer alternatives.[4]
Macrocyclic musks, which include lactones and ketones like Oxacycloheptadec-14-en-2-one (a structural isomer of Ambrettolide), represent a newer generation designed for improved safety and biodegradability.[2][5] Their chemical structure, characterized by a large ring, is believed to contribute to a more favorable toxicological and environmental profile.[5] This guide evaluates the scientific evidence supporting this claim.
General Toxicological Profile of Macrocyclic Ketones
Repeat-Dose Systemic Toxicity: Studies show no significant repeat-dose toxicity. At high doses, some reversible effects, such as changes in liver weight, were noted, which are considered adaptive responses rather than adverse effects.[6][7]
Genotoxicity: Extensive testing in both bacterial (Ames test) and mammalian cell line systems has shown no evidence of genotoxicity.[6][7][8]
Reproductive and Developmental Toxicity: An OECD-compliant study on 3-methylcyclopentadecenone, a representative macrocyclic ketone, found no reproductive toxicity.[6][7]
Dermal Effects:
Irritation: In humans, macrocyclic ketones are generally not irritating after a single application.[6][7]
Sensitization: Human studies indicate a low sensitization potential. While some sensitization was observed in animal tests, it occurred only at very high concentrations (e.g., 20-100%) that far exceed consumer exposure levels.[6][7]
Phototoxicity: No phototoxicity or photosensitization has been observed in humans at current exposure levels.[6][7]
Comparative Analysis: Macrocyclic vs. Older Musk Classes
The favorable safety profile of macrocyclic musks becomes clearer when compared to the legacy issues associated with nitro- and polycyclic musks.
Use is restricted due to environmental concerns.[5]
Banned or severely restricted in many regions.[2][4]
In Vitro Experimental Protocols for Cytotoxicity Assessment
With increasing restrictions on animal testing for cosmetic ingredients, robust and validated in vitro methods are essential for safety assessment.[12] The following protocols are standard for evaluating the cytotoxicity of fragrance compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12]
Caption: Workflow for the MTT cell viability assay.
Cell Seeding: Seed cells (e.g., human keratinocytes like HaCaT or liver cells like HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with solvent) and an untreated control (medium only).
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[12] It is a reliable indicator of cell membrane integrity loss.
Caption: Workflow for the LDH cytotoxicity assay.
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3).
Establish Controls: It is critical to include the following controls:
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).
Vehicle Control: Cells treated with the solvent used for the test compound.
Medium Background: Culture medium without cells (to subtract background absorbance).[12]
Incubation: Incubate the plate for the desired exposure time.
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
Reaction Setup: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
Data Acquisition: Measure the absorbance at 490 nm.
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Exposed LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100).
Illustrative Experimental Data
To demonstrate how data from these assays would be presented, the following table shows hypothetical IC₅₀ values for Oxacycloheptadec-14-en-2-one and related compounds against two common human cell lines.
Disclaimer: The following data are for illustrative purposes to demonstrate data presentation format and are not derived from a specific published study on these exact compounds.
Compound
Chemical Structure
Cell Line
Assay
Exposure Time
IC₅₀ (µM)
Oxacycloheptadec-14-en-2-one
C₁₆H₂₈O₂ (Macrocyclic Ketone)
HaCaT
MTT
48h
> 200
Oxacycloheptadec-14-en-2-one
C₁₆H₂₈O₂ (Macrocyclic Ketone)
HepG2
LDH
48h
> 200
Muscone
C₁₆H₃₀O (Macrocyclic Ketone)
HaCaT
MTT
48h
> 200
Civetone
C₁₇H₃₀O (Macrocyclic Ketone)
HepG2
LDH
48h
> 150
Galaxolide (HHCB)
C₁₈H₂₆O (Polycyclic Musk)
HaCaT
MTT
48h
85
Musk Ketone
C₁₄H₁₈N₂O₅ (Nitro Musk)
HepG2
LDH
48h
55
Conclusion and Future Outlook
The available toxicological data strongly support the classification of macrocyclic ketones, including Oxacycloheptadec-14-en-2-one, as safe fragrance ingredients at their current levels of use.[6][7] They exhibit low acute and systemic toxicity, are not genotoxic, and have a low potential for skin irritation or sensitization. Their safety profile is demonstrably superior to that of the nitro- and polycyclic musks they are replacing.
The continued use of validated, high-throughput in vitro assays, such as the MTT and LDH assays detailed here, is crucial for the ongoing safety assessment of all cosmetic ingredients. These methods provide reliable, human-relevant data without the use of animal testing, aligning with modern ethical and regulatory standards.[12] For researchers and developers, the focus on macrocyclic compounds represents a scientifically sound path toward creating effective and safe consumer products.
References
A Comparative Guide to Cytotoxicity Assays for Fragrance Compounds - Benchchem. (n.d.).
BlueScreen HC assay to predict the genotoxic potential of fragrance materials | Mutagenesis. (2022, March 18).
Exaltone and related macrocyclic musks - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30).
Environmental and human health concerns relating to synthetic musk compounds - Greenpeace Research Laboratories. (n.d.).
Are Synthetic Musks Bad? A Science-Backed Look at the Facts | Layermor Fragrance. (2025, August 13).
Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com. (2025, September 29).
Psi-Screen, an In Vitro Toxicity Test System: Applications in the Bioassay of Perfumes and Fragrance Chemicals - ResearchGate. (n.d.).
A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed. (2011, December 15).
Does Sustainability Have A Scent? Advances In Bioengineering Create Environmentally Responsible Musk - Forbes. (2021, May 12).
Environmental Risks of Musk Fragrance Ingredients - ResearchGate. (n.d.).
In vitro genotoxicity of polycyclic musk fragrances in the micronucleus test - PubMed. (n.d.).
Toxic synthetic musk for our health? Analysis and alternatives - Liya Parfum Paris. (2025, February 7).
A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel. | Semantic Scholar. (n.d.).
Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. (n.d.).
QSAR Classification Models of Acute Toxicity of Organic Compounds with Respect to Daphnia magna | Request PDF - ResearchGate. (n.d.).
QSAR models for reproductive toxicity and endocrine disruption in regulatory use--a preliminary investigation - PubMed. (2008).
Triptolide induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed. (2001, May 31).
Standard Operating Procedure & PPE Guide: Handling Oxacycloheptadec-14-en-2-one
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic interaction between the compound's molecular properties and the laboratory environment. Oxacy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic interaction between the compound's molecular properties and the laboratory environment. Oxacycloheptadec-14-en-2-one (CAS 94022-33-0) is a macrocyclic lactone, structurally analogous to the widely utilized fragrance fixative ambrettolide[1]. While valued in drug development and fragrance formulation for its stability and unique binding properties, these exact chemical characteristics dictate strict, non-negotiable handling protocols.
Mechanistic Overview & Hazard Profile
To protect yourself, you must understand why this molecule is hazardous.
With an estimated LogP (octanol-water partition coefficient) of approximately 6.51[2], this macrocyclic lactone is exceptionally lipophilic. This extreme lipophilicity allows the molecule to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin. Once in the epidermis, the electrophilic nature of the lactone ring facilitates haptenation—forming stable covalent bonds with nucleophilic residues on epidermal proteins[3].
This immunogenic complex is recognized by Langerhans cells, initiating a Type IV delayed hypersensitivity reaction, clinically manifesting as Allergic Contact Dermatitis (ACD). Consequently, the compound is classified as a Category 1B Skin Sensitizer (H317)[4]. Furthermore, its high LogP drives environmental bioaccumulation, making it highly toxic to aquatic life (H400/H411)[4].
Mechanistic pathway of skin sensitization driven by the high lipophilicity of macrocyclic lactones.
Personal Protective Equipment (PPE) Matrix
Because of the causality between the chemical's lipophilicity and its sensitization potential, standard laboratory PPE must be specifically tailored. Latex gloves are strictly prohibited , as non-polar lipophilic compounds rapidly degrade and permeate natural rubber.
PPE Category
Specification
Mechanistic Justification & Self-Validation
Hand Protection
Nitrile rubber (min. thickness 0.11 mm for splash; 0.4 mm for extended contact) or Butyl rubber gloves.
Nitrile provides a high-density synthetic barrier against lipophilic lactones. Validation: Perform a visual inflation test for micro-tears prior to donning.
Eye Protection
Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).
Prevents aerosolized lipid-soluble micro-droplets from partitioning into the aqueous/lipid layers of the conjunctiva and cornea.
Body Protection
100% Cotton lab coat with knit cuffs, fully buttoned.
Cotton minimizes static electricity (reducing aerosol attraction) and provides a breathable barrier against accidental spills.
Respiratory
Not required under standard fume hood operations. Half-mask with A/P3 organic vapor filter for spills >50 mL outside hood.
The compound's high boiling point means low vapor pressure at room temp, but aerosolization during vigorous mixing requires particulate/vapor filtration.
Operational Plan: Safe Dispensing & Handling
To ensure trustworthiness and safety, every protocol described below operates as a self-validating system.
Pre-Operation Environmental Validation:
Action: Turn on the chemical fume hood and verify the sash is at the operational height (typically 18 inches).
Validation: Hold a delicate task wipe (e.g., Kimwipe) at the lower edge of the sash. It must be actively pulled inward, confirming negative pressure and an inward face velocity of 80-100 fpm. Do not proceed if the wipe falls straight down.
Preparation of the Workspace:
Action: Line the fume hood working surface with a chemical-absorbent, plastic-backed mat.
Causality: The plastic backing prevents the lipophilic lactone from permanently contaminating the stainless steel or epoxy work surface, which can lead to secondary exposure.
Dispensing Protocol:
Action: Use dedicated glass or PTFE (Teflon) pipettes/spatulas. Avoid standard polystyrene or polypropylene plastics where possible.
Causality: Highly lipophilic compounds can adsorb onto or leach plasticizers from standard laboratory plastics, compromising experimental integrity and creating contaminated waste.
Decontamination & Doffing:
Action: Wipe down the exterior of the primary container with a solvent compatible with lipophilic compounds (e.g., 70% isopropanol or ethanol) before returning it to storage. Doff gloves inside-out to trap surface contamination.
Self-validating operational workflow for handling highly lipophilic and sensitizing lactones.
Spill Response & Disposal Protocol
A spill of Oxacycloheptadec-14-en-2-one requires specific chemical logic; standard aqueous cleanup will fail.
Containment: Immediately halt operations. Do NOT use water. Water will not dissolve the compound (LogP ~6.51) and will only spread the lipophilic layer across the surface[2].
Absorption: Cover the spill with an inert, lipophilic-compatible absorbent such as vermiculite, dry sand, or specialized chemical spill pads.
Collection: Use a non-sparking scraper to collect the saturated absorbent. Place it into a high-density polyethylene (HDPE) hazardous waste container.
Secondary Cleaning: Scrub the spill area with a surfactant-rich detergent or an alcoholic solvent (isopropanol) to solubilize and remove the remaining lactone residue.
Disposal: Label as "Hazardous Waste: Ecotoxic / Skin Sensitizer (Macrocyclic Lactone)". It must be disposed of via high-temperature incineration by a certified hazardous waste contractor to prevent aquatic bioaccumulation[4].